molecular formula C6H11N3O B1269198 5-Amino-1-isopropyl-1H-pyrazol-3-ol CAS No. 78317-68-7

5-Amino-1-isopropyl-1H-pyrazol-3-ol

Cat. No.: B1269198
CAS No.: 78317-68-7
M. Wt: 141.17 g/mol
InChI Key: FHPXLYGNSXYUPE-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-1H-pyrazol-3-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-propan-2-yl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)9-5(7)3-6(10)8-9/h3-4H,7H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPXLYGNSXYUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355439
Record name 5-Amino-1-isopropyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78317-68-7
Record name 5-Amino-1-isopropyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Amino-1-isopropyl-1H-pyrazol-3-ol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 78317-68-7, is a heterocyclic organic compound. Its fundamental properties are summarized below.[1]

PropertyValueReference
CAS Number 78317-68-7[1]
Molecular Formula C6H11N3O[1]
Molecular Weight 141.17 g/mol [1]
Melting Point >300 °C

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazoles generally involves the condensation of a hydrazine derivative with a β-ketoester or a β-ketonitrile. For this compound, a plausible synthetic route would involve the reaction of isopropylhydrazine with a suitable three-carbon carbonyl compound.

General Experimental Protocol for the Synthesis of 5-Aminopyrazoles:

A common and versatile method for the synthesis of 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazines. While a specific protocol for this compound is not detailed in the literature, a general procedure can be adapted.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Isopropylhydrazine Isopropylhydrazine This compound This compound Isopropylhydrazine->this compound 1. Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->this compound 2. Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat Heat

Caption: General synthesis of this compound.

Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate in a suitable solvent such as ethanol.

  • Addition of Base: Add a base, for instance, sodium ethoxide, to the solution to facilitate the reaction.

  • Addition of Hydrazine: Slowly add isopropylhydrazine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography to yield this compound.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for achieving a high yield and purity of the final product.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 5-aminopyrazole derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities, primarily as kinase inhibitors.

Kinase Inhibition:

The 5-aminopyrazole scaffold is a common pharmacophore in the design of inhibitors for various protein kinases.[2][3] The amino group and the pyrazole ring system can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

Potential Kinase Targets:

Based on the structure-activity relationships (SAR) of related 5-aminopyrazole compounds, potential kinase targets for this compound could include:

  • p38 MAP Kinase: Several 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, which is involved in inflammatory responses.[2]

  • c-Jun N-terminal Kinase (JNK): Aminopyrazole-based compounds have been explored as JNK3 inhibitors for the potential treatment of neurodegenerative diseases.

  • Cyclin-Dependent Kinases (CDKs): The pyrazole core is present in inhibitors of CDKs, which are key regulators of the cell cycle and are important targets in cancer therapy.[4]

  • Aurora Kinases: These are another class of serine/threonine kinases involved in mitosis, and pyrazole-containing molecules have shown inhibitory activity against them.[5]

  • RET Kinase: A novel 5-aminopyrazole-4-carboxamide derivative has been identified as a specific inhibitor of RET kinase, a receptor tyrosine kinase implicated in certain types of cancer.[6]

Illustrative Signaling Pathway Inhibition:

The following diagram illustrates a generalized kinase inhibition pathway that could be relevant for this compound, assuming it acts as a kinase inhibitor.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Inhibitor This compound Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of action via kinase pathway inhibition.

Future Research Directions

To fully elucidate the chemical and biological profile of this compound, the following experimental investigations are recommended:

  • Full Physicochemical Characterization: Determination of pKa, logP, and solubility in various solvents.

  • Comprehensive Spectral Analysis: Acquisition and interpretation of 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry data to confirm the structure and purity.

  • Optimized Synthesis Protocol: Development and validation of a detailed and reproducible synthetic procedure with purification and characterization of intermediates and the final product.

  • In Vitro Biological Screening: Profiling the compound against a panel of kinases to identify specific targets.

  • Cell-Based Assays: Evaluation of its effects on cell proliferation, apoptosis, and relevant signaling pathways in appropriate cancer or inflammatory cell line models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the key structural features required for biological activity and to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully characterize this compound and explore its potential as a lead molecule in drug discovery programs.

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Proposed Synthesis Pathway

The synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol can be effectively achieved through the condensation reaction of isopropylhydrazine with ethyl cyanoacetate . This reaction is a variation of the classic Knorr pyrazole synthesis, a cornerstone in the preparation of pyrazole derivatives. The reaction proceeds in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization and subsequent formation of the pyrazolone ring. The product, this compound, exists in tautomeric equilibrium with 3-Amino-1-isopropyl-1H-pyrazol-5(4H)-one.

The proposed reaction is analogous to the synthesis of 1-phenyl-3-amino-5-pyrazolone from phenylhydrazine and ethyl cyanoacetate, a procedure detailed in Organic Syntheses.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Isopropylhydrazine Isopropylhydrazine Conditions Sodium Ethoxide, Ethanol, Heat Isopropylhydrazine->Conditions EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Conditions Product This compound Conditions->Product Condensation/ Cyclization

Caption: Proposed synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis, extrapolated from the analogous synthesis of 1-phenyl-3-amino-5-pyrazolone.[1]

ParameterValueNotes
Reactants
Isopropylhydrazine1.0 mole equivalentLimiting reagent.
Ethyl Cyanoacetate1.0 mole equivalent
Sodium Ethoxide2.0 mole equivalentsA minimum of two equivalents is reported as necessary for the analogous reaction to proceed efficiently.[1]
Solvent
Absolute Ethanol~8 mL per gram of sodiumAnhydrous conditions are important.
Reaction Conditions
Temperature120 °C (oil bath)Reflux temperature of the reaction mixture.
Reaction Time16 hoursExtended heating is required for completion.
Yield
Expected Crude Yield43-47%Based on the yield reported for the 1-phenyl analogue.[1]

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of 1-phenyl-3-amino-5-pyrazolone.[1]

Materials and Equipment:
  • Isopropylhydrazine

  • Ethyl Cyanoacetate

  • Sodium metal

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Diethyl ether

  • 2-liter three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating oil bath

  • Apparatus for distillation under reduced pressure

  • Standard laboratory glassware for extraction and filtration

Procedure:
  • Preparation of Sodium Ethoxide Solution: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 46 g (2.0 gram-atoms) of sodium metal to 800 mL of absolute ethanol.

  • Addition of Reactants: To the hot sodium ethoxide solution, add 113 g (1.0 mole) of ethyl cyanoacetate, followed by 74.1 g (1.0 mole) of isopropylhydrazine.

  • Reaction: Stir the resulting mixture and heat it in an oil bath at 120 °C for 16 hours.

  • Solvent Removal: After the reaction is complete, remove the majority of the ethanol under reduced pressure.

  • Workup:

    • Dissolve the residue in 1 liter of water. Gentle warming to approximately 50 °C with stirring may be necessary to facilitate complete dissolution.

    • Cool the aqueous solution to room temperature and extract it with three 100-mL portions of diethyl ether to remove any unreacted starting materials and non-polar impurities.

    • Carefully acidify the aqueous phase by adding 100 mL of glacial acetic acid.

    • Cool the acidified solution in an ice bath to precipitate the crude product.

  • Purification:

    • Collect the crude product by filtration and wash it on the filter with 100 mL of 95% ethanol.

    • For further purification, transfer the solid to a flask and bring it to a boil in 500 mL of 95% ethanol.

    • Cool the ethanolic suspension and filter the purified product.

    • Wash the collected solid with ethanol and dry to obtain this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the experimental procedure.

G A Prepare Sodium Ethoxide in Ethanol B Add Ethyl Cyanoacetate and Isopropylhydrazine A->B C Heat at 120°C for 16 hours B->C D Remove Ethanol under Reduced Pressure C->D E Dissolve Residue in Water D->E F Extract with Diethyl Ether E->F G Acidify Aqueous Phase with Acetic Acid F->G H Cool in Ice Bath to Precipitate Product G->H I Filter and Wash with Ethanol H->I J Recrystallize from Hot Ethanol I->J K Filter and Dry Final Product J->K

Caption: Workflow for the synthesis and purification of this compound.

Disclaimer: This document provides a proposed synthesis pathway based on established chemical literature for an analogous compound. The experimental protocol should be carried out by qualified personnel in a well-equipped laboratory, with all appropriate safety precautions in place. The expected yield is an estimate and may vary.

References

Spectroscopic Data of 5-Amino-1-isopropyl-1H-pyrazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Amino-1-isopropyl-1H-pyrazol-3-ol. The information is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and related pyrazole derivatives. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra for this compound in public databases, the following data tables are based on predictions from spectral data of closely related aminopyrazole and pyrazolol analogs. These predictions serve as a valuable reference for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Doublet6H-CH(CH ₃)₂
~4.2Septet1H-CH (CH₃)₂
~5.0Singlet1HC4-H
~5.5 (broad)Singlet2H-NH
~9.8 (broad)Singlet1H-OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~22-CH(C H₃)₂
~48-C H(CH₃)₂
~85C 4
~155C 5-NH₂
~160C 3-OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
2970 - 2850MediumC-H stretching (aliphatic)
~1620StrongN-H bending (scissoring)
~1580MediumC=N stretching (ring)
~1500MediumC=C stretching (ring)
~1250MediumC-O stretching
~1100MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment Ion
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
99[M - C₃H₆]⁺
84[M - C₃H₅N]⁺
56[C₃H₆N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., -NH₂ and -OH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: A range sufficient to cover all expected proton resonances (e.g., 0-12 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: A range sufficient to cover all expected carbon resonances (e.g., 0-180 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the solvent residual peak or the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (approximately 5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[1][2]

    • Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[1][2]

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • For direct infusion, load the solution into a syringe for introduction into the ion source.

    • For analysis coupled with chromatography (e.g., GC-MS or LC-MS), inject an appropriate volume of the solution into the chromatograph.

  • Instrument Parameters (Electron Ionization - GC-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: A range sufficient to include the molecular ion and expected fragments (e.g., m/z 40-300).

    • GC Column: A suitable capillary column for separating heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Temperature Program: An appropriate temperature gradient to ensure good separation and elution of the compound.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed fragmentation pattern with predicted pathways for pyrazole derivatives to confirm the structure. The fragmentation of pyrazoles often involves cleavage of the ring and loss of small neutral molecules.[3]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Amino-1-isopropyl-1H-pyrazol-3-ol, including its chemical identity, structural information, and relevant data for research and development purposes. This document is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

CAS Number: 78317-68-7[1][2]

Molecular Formula: C₆H₁₁N₃O[1][2]

Molecular Weight: 141.17 g/mol [1][2]

Chemical Name: this compound

Chemical Structure:

Chemical structure of this compound

(Image generated based on IUPAC name and molecular formula)

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueReference
Molecular Weight 141.17 g/mol [1][2]
Molecular Formula C₆H₁₁N₃O[1][2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, the general synthesis of aminopyrazole derivatives is well-documented. A plausible synthetic approach would involve the cyclocondensation of a β-keto nitrile with isopropylhydrazine. This method is a variation of the well-established Knorr pyrazole synthesis.

General Workflow for Aminopyrazole Synthesis:

G Start Starting Materials: - β-Keto Nitrile - Isopropylhydrazine Reaction Cyclocondensation Reaction (e.g., in Ethanol, reflux) Start->Reaction Workup Reaction Work-up (e.g., solvent removal, extraction) Reaction->Workup Purification Purification (e.g., crystallization, chromatography) Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol:

  • Step 1: Reaction Setup. To a solution of a suitable β-keto nitrile (1 equivalent) in a protic solvent such as ethanol, add isopropylhydrazine (1 equivalent).

  • Step 2: Cyclization. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Step 3: Isolation. Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in an appropriate organic solvent and washed with water and brine.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product, this compound.

Note: This is a generalized protocol and would require optimization for specific substrates and reaction scales.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For definitive structural confirmation and characterization, the following analyses would be required:

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to the isopropyl group (a septet and a doublet), the pyrazole ring proton (a singlet), and the amine protons (a broad singlet).
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the isopropyl group, and potentially a carbonyl-like carbon for the hydroxyl tautomer.
FTIR Characteristic absorption bands for N-H stretching (amine), O-H stretching (hydroxyl), and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁N₃O).

Biological Activity and Drug Development Potential

The biological activity of this compound has not been specifically reported. However, the aminopyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications.[3][4][5][6] Derivatives of aminopyrazoles have shown activities including, but not limited to, anti-inflammatory, anticancer, antimicrobial, and kinase inhibition.[3][4][5][6]

Potential Signaling Pathway Involvement:

Given the prevalence of aminopyrazole cores in kinase inhibitors, it is plausible that this compound could interact with various protein kinases. The general mechanism for many pyrazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity.

G cluster_0 Kinase Activity cluster_1 Inhibition by Aminopyrazole Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP InactiveKinase Inactive Kinase Complex Kinase->InactiveKinase ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound Inhibitor->InactiveKinase

Caption: Hypothetical inhibition of a protein kinase by this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery, owing to the established biological significance of the aminopyrazole scaffold. While there is a lack of specific experimental data for this compound, this guide provides a foundational understanding of its structure, potential synthesis, and hypothetical biological relevance. Further experimental work is necessary to fully characterize its physicochemical properties, develop a robust synthetic protocol, and explore its pharmacological profile. This information will be crucial for any future drug development efforts centered around this molecule.

References

Biological Activity of 5-Aminopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 5-aminopyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its synthetic tractability and ability to engage in diverse molecular interactions have established it as a cornerstone in medicinal chemistry. Derivatives of 5-aminopyrazole exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] This has led to the development of successful drugs such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib.[1][3] This technical guide provides an in-depth overview of the major biological activities of 5-aminopyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and drug development professionals in this dynamic field.

Major Biological Activities and Mechanisms of Action

5-Aminopyrazole derivatives owe their diverse biological effects to their capacity to act as versatile synthons for more complex fused heterocyclic systems and their ability to target a wide array of enzymes and receptors.[1][4]

Anticancer Activity

A primary focus of research on 5-aminopyrazoles has been in oncology, where they have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5]

Mechanism of Action: The primary anticancer mechanism involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] Specific kinase targets include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[1][7] By inhibiting these enzymes, 5-aminopyrazole derivatives can halt the cell cycle and induce apoptosis in cancer cells. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as potent covalent inhibitors of pan-FGFR, showing efficacy against both wild-type and drug-resistant gatekeeper mutants.[7]

Quantitative Data: The anticancer efficacy of various 5-aminopyrazole derivatives is summarized in Table 1.

Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives

Compound Class/Derivative Cancer Cell Line(s) Activity Type Value (µM) Reference(s)
Pyrazolo[1,5-a]pyrimidines (55h, 55j, 55l) HCT-116, HepG2, MCF-7 IC50 1.26 - 3.22 [1]
5-Aminopyrazole (1g) SK-BR3 (Breast) GI50 < 14.4 [8]
5-Amino-1H-pyrazole-4-carboxamide (10h) NCI-H520 (Lung) IC50 0.019 [7]
5-Amino-1H-pyrazole-4-carboxamide (10h) SNU-16, KATO III (Gastric) IC50 0.059, 0.073 [7]
Chloroacetanilide derivative (8) Hep-G2 (Liver) IC50 3.6 [6][9]
Enamine derivative (19) Hep-G2 (Liver) IC50 17.7 [6][9]
Pyrazolopyrimidine (16) Hep-G2 (Liver) IC50 24.4 [6][9]
Pyrazole–Indole Hybrid (7a) HepG2 (Liver) IC50 6.1 [5]

| Pyrazole–Indole Hybrid (7b) | HepG2 (Liver) | IC50 | 7.9 |[5] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological process in numerous diseases, and 5-aminopyrazoles have been successfully developed as potent anti-inflammatory agents.[10][11]

Mechanism of Action: The anti-inflammatory effects are primarily mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][10] Selective inhibition of COX-2 over COX-1 reduces the production of inflammatory prostaglandins while minimizing gastrointestinal side effects.[11] Some derivatives also exhibit multi-target activity, inhibiting other inflammatory mediators like p38 MAP kinase and carbonic anhydrases (CAs).[10][12]

G cluster_prostaglandins AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_phys Physiological Prostaglandins COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins COX2->PGs_inflam LTs Leukotrienes LOX->LTs Inhibitor 5-Aminopyrazole Derivatives Inhibitor->COX2 Inhibit Inhibitor->LOX Inhibit

Caption: Anti-inflammatory mechanism of 5-aminopyrazole derivatives.

Quantitative Data: Table 2 highlights the potent and often selective inhibitory activity of these derivatives.

Table 2: Anti-inflammatory Activity of Selected 5-Aminopyrazole Derivatives

Compound/Derivative Target Enzyme Activity Type Value Reference(s)
Derivative 7a COX-2 IC50 49 nM [10]
5-LOX IC50 2.4 µM [10]
hCA IX Ki 13.0 nM [10]
hCA XII Ki 5.8 nM [10]
Derivative 7b COX-2 IC50 60 nM [10]
5-LOX IC50 1.9 µM [10]
Derivative 7j COX-2 IC50 60 nM [10]
5-LOX IC50 2.5 µM [10]

| Derivative 2j | p38α MAP Kinase | IC50 | 4 nM |[12] |

Antimicrobial Activity

The 5-aminopyrazole scaffold is present in compounds with significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[13][14] Fused systems, such as pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles, have shown particularly powerful antimicrobial effects.[3][15]

Quantitative Data: The antimicrobial potential is typically measured by minimum inhibitory concentrations (MIC) or the diameter of the zone of inhibition in diffusion assays.

Table 3: Antimicrobial Activity of Selected 5-Aminopyrazole Derivatives

Compound Class/Derivative Organism Activity Reference(s)
Dihydropyrazolo[1,5-a]pyrimidine (61b, 61i) E. coli, S. Typhi, B. megaterium Powerful antimicrobial activities [3]
5-Aminopyrazole (25) B. subtilis Inhibition Zone: 7.3 ± 1.1 mm [13]
5-Pyrazolyl-urea (3c, 4b) Staphylococcus (MDR strains) MIC: 32–64 µg/mL [14]
5-Pyrazolyl-urea (3c, 4a) Mycobacterium tuberculosis Moderate activity [14]

| 4-Thiocyanato-5-aminopyrazoles | Candida albicans, T. mentagrophytes | Effective antifungal activity |[16] |

Antioxidant Activity

Several 5-aminopyrazole derivatives have been identified as potent antioxidants, capable of scavenging free radicals that contribute to cellular damage and various diseases.[1]

Mechanism of Action: The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][9] The pyrazole ring and its substituents can donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data: Antioxidant activity is often expressed as a percentage of inhibition at a given concentration.

Table 4: Antioxidant Activity of Selected 5-Aminopyrazole Derivatives

Compound Class/Derivative Assay Activity (% Inhibition) Reference(s)
Imidazo[1,2-b]pyrazole (22) DPPH 75.3% [1]
Imidazo[1,2-b]pyrazole (23) DPPH 72.9% [1]
5-Aminopyrazole (4b) DPPH 27.65% (AA%) [17]

| 5-Aminopyrazole (4c) | DPPH | 15.47% (AA%) |[17] |

General Workflow for Biological Evaluation

The discovery and development of novel 5-aminopyrazole-based therapeutic agents follow a structured workflow, from initial screening to mechanistic studies.

G cluster_design cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo synthesis Synthesis of 5-Aminopyrazole Library cytotoxicity Primary Screening (e.g., MTT Assay for Anticancer, MIC for Antimicrobial) synthesis->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) synthesis->antioxidant enzyme Enzyme Inhibition Assays (e.g., Kinase, COX, 5-LOX) cytotoxicity->enzyme Active Hits cell_based Cell-Based Assays (e.g., Cell Cycle Analysis, Apoptosis, Cytokine Levels) enzyme->cell_based invivo In Vivo Models (e.g., Xenograft, Paw Edema) cell_based->invivo Lead Compound

References

Navigating the Solubility Landscape of 5-Amino-1-isopropyl-1H-pyrazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Amino-1-isopropyl-1H-pyrazol-3-ol (CAS 78317-68-7), a heterocyclic compound of interest in contemporary research and development.[1][2][3][4] While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides researchers, scientists, and drug development professionals with a robust framework of experimental protocols to determine its solubility in a variety of solvents. The methodologies detailed herein are foundational for advancing research applications, including formulation development, reaction optimization, and toxicological studies.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for any experimental design. Key identifiers for this compound are provided below.

PropertyValueSource
CAS Number 78317-68-7[1][2][3][4]
Molecular Formula C₆H₁₁N₃O[1][3]
Molecular Weight 141.17 g/mol [1]
Structure A pyrazole ring substituted with an amino group, a hydroxyl group, and an isopropyl group.[2][3]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Water
Methanol
Ethanol
Acetone
Dimethyl Sulfoxide (DMSO)
Acetonitrile
Dichloromethane
Ethyl Acetate
User-defined solvent

Experimental Protocols for Solubility Determination

To empower researchers in generating reliable and reproducible solubility data, this section details two primary methodologies: the "gold standard" Shake-Flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.[5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] This method involves allowing a surplus of the solid compound to reach equilibrium in a specific solvent over a set period.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of this compound using a validated analytical technique.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance versus known concentrations. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

    • Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the filtered saturated solution and weigh the remaining solid residue.[9][10][11]

    • High-Performance Liquid Chromatography (HPLC): This method is preferred for its high sensitivity and specificity. Develop a suitable HPLC method and create a standard curve of peak area versus concentration.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a concentrated stock solution, typically in DMSO.[7][8][12]

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 or 20 mM).

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • 96-well microtiter plates.

  • Plate reader with UV-Vis or nephelometry capabilities.

Procedure:

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentrations.

  • Incubation: Mix the plate and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).[13]

  • Detection of Precipitation: Measure the absorbance or light scattering at a specific wavelength. An increase in signal compared to controls indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility.[13]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.

G Workflow for Thermodynamic Solubility Determination start Start prep_compound Weigh excess This compound start->prep_compound prep_solvent Measure known volume of solvent start->prep_solvent mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent->mix equilibrate Equilibrate with agitation (24-48h at constant temp.) mix->equilibrate sediment Allow solid to sediment equilibrate->sediment filter Filter supernatant (e.g., 0.45 µm syringe filter) sediment->filter quantify Quantify concentration filter->quantify uv_vis UV-Vis Spectroscopy quantify->uv_vis Option 1 gravimetric Gravimetric Analysis quantify->gravimetric Option 2 hplc HPLC Analysis quantify->hplc Option 3 calculate Calculate Solubility (e.g., g/L, mol/L) uv_vis->calculate gravimetric->calculate hplc->calculate end End calculate->end

Caption: Thermodynamic Solubility Determination Workflow.

This guide provides a foundational framework for determining the solubility of this compound. The successful application of these methodologies will enable researchers to generate crucial data to inform and accelerate their scientific endeavors.

References

In-Depth Technical Guide: Handling and Storage of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended procedures for the safe handling and optimal storage of aminopyrazole compounds. Adherence to these guidelines is crucial for ensuring the integrity of the compounds, the safety of laboratory personnel, and the reproducibility of experimental results.

General Information

Aminopyrazoles are a class of heterocyclic organic compounds that are important scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The stability and reactivity of these compounds can be influenced by their substitution patterns and various environmental factors. Therefore, proper handling and storage are paramount.

Hazard Identification and Safety Precautions

Aminopyrazole compounds can present a range of hazards. A thorough risk assessment should be conducted before handling any new aminopyrazole derivative.

Common Hazards:

  • Skin and Eye Irritation: Many aminopyrazole derivatives are known to cause skin and serious eye irritation.[3][4][5]

  • Corrosivity: Some aminopyrazoles are classified as corrosive and can cause burns to the skin, eyes, and mucous membranes.[6]

  • Acute Toxicity: Certain derivatives may be harmful if swallowed.[6]

  • Respiratory Irritation: Dust or vapors may cause respiratory system irritation.[4][6]

  • Sensitization: Skin sensitization has been reported for some aminopyrazole compounds.[6]

Recommended Personal Protective Equipment (PPE): A comprehensive list of recommended PPE is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4][6]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn.[3][4][6] A lab coat or chemical-resistant apron is also required to prevent skin contact.[5][6]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4][6] Work should be conducted in a chemical fume hood.[6]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Hazard Summary Diagram

Hazard_Summary aminopyrazole Aminopyrazole Compounds Potential Hazards skin_eye Skin & Eye Irritation Causes irritation and serious eye damage. aminopyrazole->skin_eye corrosive Corrosive May cause burns. aminopyrazole->corrosive toxic Acute Toxicity Harmful if swallowed. aminopyrazole->toxic respiratory Respiratory Irritation Avoid inhaling dust/vapors. aminopyrazole->respiratory

Caption: A summary of the primary hazards associated with aminopyrazole compounds.

Handling Procedures

Safe handling practices are essential to minimize exposure and maintain the integrity of the compound.

General Handling Workflow:

  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and have the appropriate PPE.[3][4][5][6][7][8]

  • Engineering Controls: All handling of aminopyrazole compounds should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Dispensing: Avoid generating dust when handling solid compounds.[3][5][9] Use appropriate tools for weighing and transferring.

  • Incompatible Materials: Keep aminopyrazole compounds away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][9]

  • Cleaning: Clean up spills promptly using appropriate methods for chemical containment and disposal.[6][9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][9]

Handling Workflow Diagram

Handling_Workflow start Start: Prepare for Handling read_sds Read Safety Data Sheet (SDS) start->read_sds wear_ppe Wear Appropriate PPE read_sds->wear_ppe use_hood Work in Chemical Fume Hood wear_ppe->use_hood weigh_transfer Weigh and Transfer Compound use_hood->weigh_transfer avoid_incompatibles Avoid Incompatible Materials weigh_transfer->avoid_incompatibles spill_cleanup Clean Spills Immediately avoid_incompatibles->spill_cleanup wash_hands Wash Hands Thoroughly spill_cleanup->wash_hands end End: Secure Compound wash_hands->end

Caption: A generalized workflow for the safe handling of aminopyrazole compounds.

Storage Guidelines

Proper storage is critical for maintaining the stability and purity of aminopyrazole compounds.

Recommended Storage Conditions:

ParameterConditionRationale
Temperature Store in a cool, dry place.[9] Refrigeration (2-8°C) is often recommended.[3][6][10]Prevents thermal degradation.[9][11]
Atmosphere Store in a tightly sealed container.[3][5][7][9][11] For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[3][6]Protects from air and moisture, which can cause degradation.[4][10]
Light Protect from light.[3][10] Use amber vials or store in a dark place.Prevents photolytic degradation.[11]
Container Use chemically resistant and tightly sealed containers.Prevents contamination and reaction with the container material.

Experimental Protocols: Stability Studies

To ensure the reliability of experimental data, the stability of aminopyrazole compounds under various conditions should be assessed. Forced degradation studies are a common approach to identify potential degradation products and pathways.[6][10]

General Protocol for Forced Degradation Studies:

This protocol is a general guideline and should be adapted based on the specific properties of the aminopyrazole compound being tested.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the aminopyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.[7] Neutralize the solution before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.[7] Neutralize the solution before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.[7]
  • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 70°C) for a specified duration.[5]
  • Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber.[5] A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.[4]
  • The method should be able to separate the parent compound from all degradation products.
  • Quantify the amount of the parent compound remaining and the formation of any degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.
  • Identify and characterize major degradation products using techniques like LC-MS/MS and NMR spectroscopy.

Disposal Guidelines

All waste containing aminopyrazole compounds, including empty containers, should be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.[12]

  • Disposal: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, regional, and national regulations.[3][5][6][8] Do not dispose of down the drain or in regular trash.[12]

  • Decontamination: Decontaminate any reusable labware that has come into contact with aminopyrazole compounds. The rinseate should be collected as hazardous waste.[12]

References

The Chemistry and Therapeutic Potential of 5-Amino-1-isopropyl-1H-pyrazol-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2] Derivatives built upon this core, particularly those related to 5-Amino-1-isopropyl-1H-pyrazol-3-ol, have emerged as potent modulators of key cellular signaling pathways, showing significant promise in oncology and the treatment of inflammatory diseases.[3] These compounds are frequently investigated as kinase inhibitors, targeting enzymes that are often dysregulated in various cancers.[1] This technical guide provides an in-depth overview of the known derivatives of this pyrazole core, focusing on their synthesis, biological activity, and the structure-activity relationships that govern their therapeutic potential.

Synthesis of 5-Aminopyrazole Derivatives

The synthesis of functionalized 5-aminopyrazoles can be achieved through various strategic routes. A common and efficient method is the multi-component, one-pot reaction, which offers advantages such as operational simplicity, high yields, and environmentally friendly conditions.[4][5]

General Experimental Protocol: Three-Component Synthesis

A widely adopted protocol involves the condensation of a hydrazine derivative, an active methylene compound (like malononitrile), and an aldehyde or ketone.[4][5]

Reagents and Conditions:

  • Hydrazine: Phenylhydrazine or other substituted hydrazines (1 mmol).

  • Active Methylene Compound: Malononitrile (1 mmol).

  • Carbonyl Compound: Substituted benzaldehydes (1 mmol).

  • Catalyst: A nano-catalyst such as LDH@PTRMS@DCMBA@CuI (0.05 g) can be used to enhance reaction rates and selectivity.[4]

  • Solvent: A mixture of H₂O/EtOH (1:1 ratio, 1 mL).

  • Temperature: 55 °C.

  • Time: 15–30 minutes.

Procedure:

  • A mixture of the hydrazine derivative, carbonyl compound, malononitrile, and catalyst is prepared in the specified solvent.

  • The mixture is stirred at 55 °C.

  • The reaction progress is monitored using Thin-Layer Chromatography (TLC).

  • Upon completion, the product is purified, often through simple filtration and recrystallization.

This methodology consistently produces 5-amino-1H-pyrazole-4-carbonitrile derivatives in excellent yields.

Catalyst/MethodSolventTemperature (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuIH₂O/EtOH5515-2785-93[4]
Fe₃O₄@SiO₂@vanillin@thioglycolic acidNone (Neat)Room Temp5-1592-98[5]

Below is a generalized workflow for the synthesis and screening of novel pyrazole derivatives.

G node_start Starting Materials (Hydrazine, Malononitrile, Aldehyde) node_synthesis One-Pot Multicomponent Reaction node_start->node_synthesis Catalyst, 55°C node_purification Purification (Filtration, Crystallization) node_synthesis->node_purification node_characterization Structural Characterization (NMR, MS, IR) node_purification->node_characterization node_library Derivative Library node_characterization->node_library node_screening Biological Screening (e.g., Kinase Assays) node_library->node_screening node_hit Hit Identification & Lead Optimization node_screening->node_hit

Caption: General workflow for synthesis and evaluation of pyrazole derivatives.

Biological Activity and Therapeutic Applications

Derivatives of the 5-amino-1-isopropyl-pyrazole core have demonstrated significant potential as specific kinase inhibitors, particularly in the context of cancer therapy.

RET Kinase Inhibition

Activating mutations in the REarranged during Transfection (RET) kinase are common drivers in thyroid and lung cancers. A notable derivative, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (compound 15l), was identified as a highly potent and selective RET kinase inhibitor.[6] This compound was designed to improve the metabolic stability of an earlier pyrazolopyrimidine scaffold.[6]

Compound 15l effectively suppresses the growth of cancer cells transformed with both wild-type RET and its gatekeeper mutant (V804M), while showing no effect on normal cells.[6] A global kinase profiling assay against 369 kinases confirmed that the compound exclusively inhibits RET, highlighting its exceptional selectivity.[6]

CompoundTarget KinaseIC₅₀ (nM)Cellular ActivityReference
15l Wild-Type RET44Suppresses growth of RET-transformed Ba/F3 cells[6]
15l RET (V804M Mutant)252Suppresses growth of V804M mutant Ba/F3 cells[6]
CDK and FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Other 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical targets in Acute Myeloid Leukemia (AML).[7] Through systematic structural optimization, compound 8t was identified as a powerful multi-kinase inhibitor, demonstrating significantly greater potency than earlier compounds like FN-1501.[7] Compound 8t showed potent anti-proliferative activity against various cancer cell lines and effectively inhibited the phosphorylation pathways of both CDK and FLT3.[7]

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell Line (AML)Reference
8t CDK2/CycE1.1MV4-11[7]
8t CDK4/CycD13.2MV4-11[7]
8t FLT31.2MV4-11[7]

Structure-Activity Relationship (SAR)

The development of potent and selective inhibitors from the 5-aminopyrazole scaffold relies on a clear understanding of its structure-activity relationship (SAR). The following diagram illustrates the key pharmacophoric elements of a typical pyrazole-based kinase inhibitor.

SAR core Core Scaffold (5-Aminopyrazole) hinge Hinge-Binding Moiety (e.g., N-H of amino group) Interacts with kinase hinge region core->hinge hydrophilic Hydrophilic Pocket Group (e.g., Piperazine) Enhances solubility & selectivity core->hydrophilic linker Aromatic Linker (e.g., Benzene ring) Positions other groups optimally core->linker hydrophobic Deep Hydrophobic Pocket Group (e.g., Fused ring, Cyclopropyl) Increases potency and affinity linker->hydrophobic

Caption: Key pharmacophoric elements for pyrazole-based kinase inhibitors.

The SAR studies indicate that:

  • The 5-amino group (or a related nitrogen-containing moiety) is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[1]

  • Modifications at the N-1 position (e.g., with an isopropyl group) can influence metabolic stability and selectivity.[6]

  • Substitutions at the C-3 and C-4 positions are critical for exploring different pockets within the active site. Large, hydrophobic groups at these positions can significantly increase potency by occupying deep hydrophobic pockets, while hydrophilic groups can improve pharmacokinetic properties.[7]

Conclusion

Derivatives of this compound represent a versatile and highly valuable class of compounds in modern drug discovery. Their synthetic tractability, combined with their proven ability to selectively inhibit key protein kinases, positions them as promising candidates for the development of targeted therapies for cancer and other proliferative diseases. The exceptional selectivity of compounds like the RET inhibitor 15l underscores the potential of this scaffold to yield clinical candidates with improved efficacy and reduced side effects. Future research will likely focus on further optimizing the pharmacokinetic properties and exploring the full therapeutic range of this remarkable molecular framework.

References

Preliminary Cytotoxicity Screening of Novel Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel pyrazole compounds. Pyrazoles are a class of heterocyclic organic molecules that have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities, particularly in oncology.[1][2] This document outlines key experimental protocols, summarizes quantitative data on their cytotoxic effects against various cancer cell lines, and visualizes the core signaling pathways implicated in their mechanism of action.

Introduction to Pyrazole Compounds in Oncology

The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating a broad range of biological activities, including potent anticancer properties.[1][2][3] Their versatile structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles to target specific cancer-related pathways.[1] Many pyrazole-containing compounds have been investigated for their ability to inhibit key oncogenic targets such as protein kinases, including cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5] The initial in vitro evaluation of their cytotoxic potential is a critical first step in the drug development pipeline, providing essential data on potency and cellular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic activity of pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value is indicative of higher potency. The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines, as reported in recent literature.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazolyl thiourea derivative (4e)HT-29 (Colon)>50 µg/mL (concentration used)[5]
Pyrazole-Oxindole Conjugate (6h)Jurkat (T-cell leukemia)4.36[6]
Pyrazole-Oxindole Conjugate (6j)Jurkat (T-cell leukemia)7.77[6]
1,3,5-trisubstituted pyrazoles (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b)MCF-7 (Breast)3.9 - 35.5[7]
Pyrazole-based Compound (5)HepG2 (Liver)13.14[8]
Pyrazole-based Compound (5)MCF-7 (Breast)8.03[8]
Pyrazole-based Compound (6)HepG2 (Liver)22.76[8]
Pyrazole-based Compound (6)MCF-7 (Breast)26.08[8]
Pyrazole-based Compound (10)MCF-7 (Breast)15.38[8]
Pyrazole Derivative (5b)K562 (Leukemia)0.021[2]
Pyrazole Derivative (5b)A549 (Lung)0.69[2]
Pyrazole Derivative (PTA-1)Jurkat (T-cell leukemia)0.32[9]
Pyrazol-4-yl-1,2,4-triazole (14g)MCF-7 (Breast)1.20 - 2.93[10]
Pyrazole Compound (L2)CFPAC-1 (Pancreatic)61.7[11][12]
Pyrazole Compound (L3)MCF-7 (Breast)81.48[11][12]
3f (Pyrazole Derivative)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[13][14]

Table 2: CDK Inhibitory Activity of Pyrazole Derivatives

Compound IDCDK2 IC50 (µM)Reference
40.75[8]
50.56[8]
60.46[8]
70.77[8]
100.85[8]
110.45[8]
90.96[15]
7d1.47[15]
7a2.0[15]
43.82[15]
Roscovitine (Reference)0.99[8]

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and pyrazole compound being tested.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[16][17]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compounds

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Dimethyl sulfoxide (DMSO)[16]

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete medium per well. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Preparation: Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 10-50 mM).[16] On the day of the experiment, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[16]

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the pyrazole compounds. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[16]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12][18]

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 540-570 nm using a microplate reader.[17][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[16]

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[16]

Materials:

  • 6-well cell culture plates

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Cold PBS

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at desired concentrations for a specified time. Include untreated and vehicle controls.[16]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells from each well.[16]

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Cell cycle arrest at specific checkpoints is a common mechanism of action for anticancer agents.[6]

Materials:

  • 6-well cell culture plates

  • Flow cytometer

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Cold PBS

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[5][6]

Visualized Workflows and Signaling Pathways

Experimental and Logical Workflows

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare Pyrazole Stock Solutions (DMSO) serial_dilute Prepare Serial Dilutions in Culture Medium prep_compound->serial_dilute seed_cells Seed Cancer Cells in 96-Well Plates treat_cells Treat Cells with Compound (24-72h Incubation) seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent (3-4h Incubation) treat_cells->add_mtt add_dmso Solubilize Formazan with DMSO add_mtt->add_dmso read_plate Read Absorbance (570 nm) add_dmso->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.

Key Signaling Pathways

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.[2][4][13]

Apoptosis Induction: Pyrazoles can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial depolarization, generation of reactive oxygen species (ROS), and subsequent activation of caspase cascades (e.g., caspase-3).[4][7][13][14]

G compound Pyrazole Compound ros ROS Generation compound->ros bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrial Disruption ros->mito bcl2->mito bax->mito casp9 Caspase-9 mito->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway commonly modulated by pyrazole compounds.

Cell Cycle Regulation: Certain pyrazole derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression.[4][8][15] By inhibiting CDKs, such as CDK2, these compounds can block the transition between cell cycle phases (e.g., at the G1/S or G2/M checkpoints), thereby halting proliferation and often leading to apoptosis.[2][5][6]

G compound Pyrazole CDK Inhibitor (e.g., AT7519) cdk2 CDK2 compound->cdk2 G1 G1 Phase S S Phase G1->S G1/S Checkpoint (Cyclin E / CDK2) G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint (Cyclin B / CDK1) arrest Cell Cycle Arrest

Caption: Inhibition of CDK2-mediated cell cycle progression by pyrazole compounds.

Conclusion

The preliminary cytotoxicity screening of novel pyrazole compounds is a fundamental and critical stage in the identification of promising anticancer drug candidates. The data and protocols presented in this guide highlight the potential of this chemical scaffold to yield potent and selective cytotoxic agents. The standardized methods for in vitro evaluation, such as the MTT assay, apoptosis analysis, and cell cycle profiling, provide a robust framework for initial characterization. Understanding the impact of these compounds on key signaling pathways, including apoptosis and cell cycle regulation, is crucial for elucidating their mechanisms of action. Further investigation into structure-activity relationships, target specificity, and in vivo efficacy of the most promising pyrazole derivatives is warranted to advance their development as next-generation cancer therapeutics.

References

Methodological & Application

Application Notes: Synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in numerous drugs with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antidepressant properties. The specific substituted pyrazole, 5-Amino-1-isopropyl-1H-pyrazol-3-ol (CAS No: 78317-68-7), serves as a valuable synthetic intermediate for the development of more complex molecules, particularly in the domain of drug discovery. Its bifunctional nature, featuring both an amino group and a hydroxyl group on the pyrazole ring, makes it an ideal building block for creating libraries of compounds for screening, such as potential kinase inhibitors for oncology research.

Principle of Synthesis The synthesis of 1-substituted 5-aminopyrazol-3-ols is most commonly achieved via a cyclocondensation reaction. This protocol details the reaction between a substituted hydrazine (isopropylhydrazine) and a β-ketonitrile derivative (ethyl cyanoacetate). The reaction is typically facilitated by a base, such as sodium ethoxide, in an alcoholic solvent. The process involves an initial nucleophilic attack by the hydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrazol-3-ol ring system.

Experimental Protocol

1. Materials and Reagents

  • Isopropylhydrazine hydrochloride (or free base)

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute Ethanol (200 proof, anhydrous)

  • Diethyl ether (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates and chamber

3. Safety Precautions

  • Sodium Metal: Highly reactive and flammable. Handle under an inert atmosphere or in a dry environment. Reacts violently with water. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isopropylhydrazine: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure no open flames or spark sources are nearby.

  • Always wear appropriate PPE throughout the procedure.

4. Synthesis Procedure

Step 4.1: Preparation of Sodium Ethoxide Solution

  • In a dry 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, add 80 mL of absolute ethanol under a dry atmosphere (e.g., nitrogen or argon).

  • Carefully add small, freshly cut pieces of sodium metal (2.3 g, 100 mmol) to the ethanol in portions. The reaction is exothermic and will generate hydrogen gas. Allow the gas to vent through the condenser.

  • Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This may require gentle heating.

Step 4.2: Cyclocondensation Reaction

  • To the freshly prepared sodium ethoxide solution, add isopropylhydrazine hydrochloride (11.0 g, 100 mmol). If using isopropylhydrazine free base, use the corresponding molar equivalent. Stir for 15 minutes.

  • Place 11.3 g (100 mmol) of ethyl cyanoacetate into the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, heat the mixture to reflux (approximately 78°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

Step 4.3: Workup and Isolation

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Carefully evaporate the ethanol solvent using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of deionized water.

  • Cool the aqueous solution in an ice bath and neutralize it by slowly adding 1M HCl until the pH is approximately 7. A precipitate may form.

  • Extract the aqueous layer three times with 75 mL of ethyl acetate.

  • Combine the organic extracts and wash them once with 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4.4: Purification

  • The crude product, a solid or viscous oil, can be purified by recrystallization.

  • Dissolve the crude material in a minimal amount of hot ethyl acetate or isopropanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table outlines the reagents and typical quantities for the synthesis.

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount Used
Sodium MetalNa22.991001.02.3 g
Isopropylhydrazine HClC₃H₁₁ClN₂110.581001.011.0 g
Ethyl CyanoacetateC₅H₇NO₂113.121001.011.3 g (10.1 mL)
Absolute EthanolC₂H₅OH46.07-Solvent80 mL
Product C₆H₁₁N₃O 141.17 --~10.6 g (75% Yield)

Note: The yield is an estimate based on similar literature procedures and may vary.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_naoe Prepare Sodium Ethoxide in Absolute Ethanol add_hydrazine Add Isopropylhydrazine prep_naoe->add_hydrazine add_cyano Add Ethyl Cyanoacetate (Dropwise) add_hydrazine->add_cyano Stir 15 min reflux Reflux Mixture (4-6 hours) add_cyano->reflux cool Cool to RT & Evaporate Solvent reflux->cool Reaction Complete neutralize Dissolve in Water & Neutralize with HCl cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize from suitable solvent dry->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry product product filter_dry->product Final Product

// Invisible nodes for structure {rank=same; r1; r2; r3;} {rank=same; i1; i2; i3;} {rank=same; p1; p2;}

// Reactants r1 [label="Isopropyl-\nhydrazine"]; r2 [label="Ethyl\nCyanoacetate"]; r3 [label="Base\n(EtO⁻)"];

// Intermediates i1 [label="Nucleophilic Attack"]; i2 [label="Intramolecular\nCyclization"]; i3 [label="Dehydration/\nTautomerization"];

// Product p1 [label="5-Amino-1-isopropyl-\n1H-pyrazol-3-ol"];

// Edges r1 -> i1 [color="#EA4335"]; r2 -> i1 [color="#EA4335"]; r3 -> i1 [color="#FBBC05", style=dashed, label=" Catalyst"]; i1 -> i2 [label=" Forms Hydrazide\n Intermediate"]; i2 -> i3 [label=" Forms 5-membered\n ring"]; i3 -> p1 [label=" Aromatization to\n stable product"]; } dot Caption: Simplified logical diagram of the reaction mechanism.

Application Notes and Protocols for the Characterization of 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analytical characterization of 5-Amino-1-isopropyl-1H-pyrazol-3-ol, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for assessing the purity and quantifying this compound in reaction mixtures and final product. The method described below provides a baseline for separation, which can be optimized for specific matrices. A C18 column is employed to retain the analyte, and a gradient elution with a buffered mobile phase ensures good peak shape and resolution from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary:

ParameterValue
Analyte This compound
Expected Retention Time 8-12 min
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL

Note: The exact retention time may vary depending on the specific HPLC system and column used. Method validation is required for accurate quantification.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Water/ACN Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Derivatize with BSTFA Sample->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify by Fragmentation Spectrum->Identify NMR_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data Structure This compound HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR TwoD_NMR 2D NMR (COSY, HSQC) HNMR->TwoD_NMR ChemShifts Chemical Shifts HNMR->ChemShifts Coupling Coupling Constants HNMR->Coupling CNMR->TwoD_NMR CNMR->ChemShifts Correlations 2D Correlations TwoD_NMR->Correlations ChemShifts->Structure Structural Confirmation Coupling->Structure Structural Confirmation Correlations->Structure Structural Confirmation FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Interpretation Sample Obtain Solid Sample KBr Mix with KBr Sample->KBr Press Press into Pellet KBr->Press Analyze Acquire IR Spectrum Press->Analyze Spectrum Obtain IR Spectrum Analyze->Spectrum Assign Assign Characteristic Bands Spectrum->Assign Confirm Confirm Functional Groups Assign->Confirm

Application Notes and Protocols for Kinase Inhibitor Screening Using 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. Numerous FDA-approved kinase inhibitors feature a pyrazole core, underscoring its significance in the development of targeted therapies.[1][2]

This document provides detailed application notes and protocols for the use of 5-Amino-1-isopropyl-1H-pyrazol-3-ol , a pyrazole derivative, in kinase inhibitor screening campaigns. While specific inhibitory data for this exact compound is not widely published, its structure is analogous to other aminopyrazole compounds known to exhibit kinase inhibitory activity.[3][4] These notes offer a comprehensive framework for researchers to initiate the evaluation of this and similar compounds as potential kinase inhibitors.

Data Presentation: Inhibitory Activity of Representative Pyrazole-Based Compounds

No specific kinase inhibition data for this compound was identified in the public domain at the time of this writing. The following tables summarize the in vitro inhibitory activity (IC50 values) of structurally related pyrazole-based compounds against various kinases to provide a representative context for the potential of this scaffold. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing kinases to include in a screening panel.[3][5][6][7]

Disclaimer: The data presented below is for structurally related compounds and should be used for illustrative purposes only. The actual inhibitory profile of this compound must be determined experimentally.

Table 1: Biochemical IC50 Values of Representative Pyrazole-Based Kinase Inhibitors

Compound Name/ReferenceTarget KinaseIC50 (nM)Notes
Torkinib (PP242)mTORPotent inhibitorFeatures a 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine core.[8]
SR-3576JNK37Aminopyrazole class, >2800-fold selectivity over p38.[3]
SR-3737JNK312Indazole-based, also potent against p38 (IC50 = 3 nM).[3]
Compound 2j (from[9])p38αPotent5-amino-pyrazole scaffold with excellent cellular potency.[9]
Pyrazolo[4,3-d]pyrimidine DerivativeCDK2Low nMHighly selective for CDKs.[10]
Pyrazolo[4,3-d]pyrimidine DerivativeCDK5Low nMHighly selective for CDKs.[10]
Trisubstituted-1H-pyrazoleERKPromisingShowed promising results in an in vitro kinase assay.[11]
Trisubstituted-1H-pyrazoleRIPK3PromisingShowed promising results in an in vitro kinase assay.[11]

Table 2: Cellular IC50 Values of Representative Pyrazole-Based Kinase Inhibitors

Compound Name/ReferenceCell LineIC50 (µM)Target Pathway
SR-3576-~1JNK pathway
Trisubstituted-1H-pyrazolePC-3 (Prostate Cancer)21.9 - 28.6ERK/RIPK3 Pathways
Trisubstituted-1H-pyrazoleMCF-7 (Breast Cancer)3.90 - 35.5ERK/RIPK3 Pathways

Key Signaling Pathways for Screening

The following diagrams illustrate key kinase signaling pathways that are frequently dysregulated in disease and are common targets for pyrazole-based inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 pip2 PIP2 pten PTEN pip3->pten Dephosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt AKT pip3->akt Recruits pdk1->akt Phosphorylates (Thr308) mtorc1 mTORC1 akt->mtorc1 Activates mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) downstream Cell Growth, Proliferation, Survival mtorc1->downstream

Caption: The PI3K/AKT/mTOR signaling pathway.

MAPK_ERK_Pathway cluster_nucleus Gene Expression receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., Myc, AP-1) nucleus->transcription

Caption: The MAPK/ERK signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates jak->receptor stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus gene Target Gene Transcription nucleus->gene

Caption: The JAK/STAT signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for screening a compound library, including a compound like this compound, for kinase inhibitory activity.

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (Biochemical Assay) Single High Concentration start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (Biochemical) Determine IC50 hit_id->dose_response Active no_hit Inactive hit_id->no_hit Inactive selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cell_based Secondary Screen (Cell-Based Assay) Determine Cellular Potency selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt

Caption: Kinase inhibitor screening workflow.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for a luminescence-based in vitro kinase assay to determine the IC50 value of a test compound. This type of assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the level of kinase inhibition.

Materials:

  • Test Compound (this compound) dissolved in DMSO

  • Target Kinase (e.g., ERK2, AKT1, JAK2)

  • Kinase-specific substrate (peptide or protein)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]

  • ATP (at a concentration close to the Km for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Mix gently and incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[12]

  • Detection:

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions. This typically involves a two-step process:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation/Viability Assay (Luminescence-Based)

This protocol assesses the effect of the inhibitor on the viability and proliferation of a cancer cell line known to be dependent on the target kinase pathway. Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active cells.

Materials:

  • Test Compound (this compound) dissolved in DMSO

  • Cancer Cell Line (e.g., MCF-7 for PI3K/AKT pathway, A549 for MAPK/ERK pathway)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound, a positive control, or vehicle control (DMSO).

    • Incubate the plate for a defined period (e.g., 72 hours) at 37°C, 5% CO₂.[12]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the number of viable cells.

    • Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Conclusion

The preliminary screening of pyrazole-based compounds like this compound is a critical first step in the drug discovery pipeline. A systematic approach that combines robust biochemical and cell-based assays is essential for identifying and prioritizing promising lead candidates. The protocols and information presented in this guide offer a foundational framework for researchers to design and execute their screening campaigns effectively, paving the way for the potential discovery of novel kinase inhibitors.

References

Application Notes and Protocols for 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-isopropyl-1H-pyrazol-3-ol is a synthetic compound belonging to the pyrazole class of molecules. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have shown a wide range of activities, including roles as antitumor agents and inhibitors of various enzymes.[1][2][3][4][5] Notably, aminopyrazole derivatives have been identified as potent inhibitors of several protein kinases, such as RET kinase, p38α MAP kinase, and cyclin-dependent kinases (CDKs).[6][7][8]

These application notes provide a detailed in vitro assay protocol to evaluate the potential inhibitory activity of this compound against a representative protein kinase. The provided protocol is a general template that can be adapted for specific kinase targets.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where a protein kinase, a potential target for this compound, plays a crucial role in downstream cellular responses. Inhibition of this kinase could block the signaling cascade, making it a potential therapeutic intervention point.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Target Kinase Inhibits

Caption: Hypothetical kinase signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Assay Plate Loading Assay Plate Loading Compound Dilution->Assay Plate Loading Reagent Preparation Reagent Preparation Reagent Preparation->Assay Plate Loading Incubation Incubation Assay Plate Loading->Incubation Detection Detection Incubation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: In vitro kinase inhibition assay workflow.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase.

Materials and Reagents:

  • This compound (test compound)

  • Recombinant human kinase (e.g., RET, p38α)

  • Kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the diluted compound solutions to the appropriate wells.

    • Include control wells:

      • Positive control (no inhibition): Add 5 µL of DMSO.

      • Negative control (100% inhibition): Add a known potent inhibitor for the target kinase or no kinase.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase buffer. The final concentration of the kinase and substrate should be optimized for the specific assay.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Following the manufacturer's instructions for the luminescent kinase assay kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate as recommended by the kit protocol.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation

The inhibitory activity of this compound can be summarized in a table, presenting the IC50 values against a panel of kinases to assess its potency and selectivity.

Kinase TargetIC50 (µM)
Target Kinase A 0.5
Kinase B15.2
Kinase C> 50
Kinase D8.9
Kinase E> 50

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

References

Application Notes and Protocols for Evaluating Aminopyrazole Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of aminopyrazole compound efficacy. Detailed protocols for key assays, data interpretation guidelines, and visual representations of relevant signaling pathways and experimental workflows are included to facilitate robust and reproducible studies in drug discovery and development.

Introduction to Aminopyrazoles and Cell-Based Assays

Aminopyrazoles are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Many aminopyrazole derivatives have been investigated for their potential as therapeutic agents, particularly in the fields of oncology and inflammation.[1][2] These compounds are known to modulate various cellular processes by targeting key signaling pathways.

Cell-based assays are indispensable tools in drug discovery for assessing the biological activity of novel compounds in a physiologically relevant context.[3][4] Unlike biochemical assays that use purified molecules, cell-based assays utilize living cells, providing a more comprehensive understanding of a compound's effects on cellular functions such as viability, proliferation, and apoptosis.[3]

Key Cell-Based Assays for Aminopyrazole Efficacy

Several cell-based assays are routinely employed to determine the efficacy of aminopyrazole compounds. The choice of assay depends on the specific biological question being addressed.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the concentration-dependent effect of a compound on cell survival and proliferation.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The amount of formazan is directly proportional to the number of living cells.[5]

Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[7][8][9] Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8][9]

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic drugs induce cell cycle arrest at specific checkpoints.

  • Propidium Iodide (PI) Staining: Following cell fixation and permeabilization, PI stoichiometrically binds to DNA, allowing for the quantification of DNA content by flow cytometry.[10][11][12] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the differentiation of cell cycle phases.[12]

Signaling Pathways Targeted by Aminopyrazoles

Aminopyrazole derivatives have been shown to inhibit several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for interpreting assay results and elucidating the mechanism of action.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[13][14][15][16] Dysregulation of this pathway is associated with various inflammatory diseases and cancers.[1]

p38_MAPK_Pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk Activates mkk36 MKK3/6 mapkkk->mkk36 Phosphorylates p38 p38 MAPK mkk36->p38 Phosphorylates transcription_factors Transcription Factors (e.g., ATF-2, STAT1) p38->transcription_factors Activates cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) transcription_factors->cellular_responses Regulates

Caption: p38 MAPK Signaling Pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and differentiation.[17][18][19] Aberrant activation of this pathway is a hallmark of many cancers and inflammatory disorders.[17]

JAK_STAT_Pathway cytokine Cytokine / Growth Factor receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT receptor->stat Recruits & Phosphorylates jak->receptor Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Regulates

Caption: JAK/STAT Signaling Pathway.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of aminopyrazole compounds on a cancer cell line.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add aminopyrazole (serial dilutions) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

Caption: MTT Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Aminopyrazole compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the aminopyrazole compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis in cells treated with an aminopyrazole compound using flow cytometry.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with aminopyrazole start->treat_cells harvest_cells Harvest and wash cells with cold PBS treat_cells->harvest_cells resuspend Resuspend cells in 1X Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate at RT in the dark (15 min) add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze end End analyze->end

Caption: Apoptosis Assay Workflow.

Materials:

  • Cells treated with aminopyrazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the aminopyrazole compound at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Harvest the cells and wash them once with cold PBS.[8]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X Binding Buffer to each tube.[21]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by PI Staining

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with an aminopyrazole compound.

Cell_Cycle_Workflow start Start treat_cells Treat cells with aminopyrazole start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells with PBS fix_cells->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment pi_staining Stain with Propidium Iodide (PI) rnase_treatment->pi_staining analyze Analyze by flow cytometry pi_staining->analyze end End analyze->end

Caption: Cell Cycle Analysis Workflow.

Materials:

  • Cells treated with aminopyrazole compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[11]

  • Flow cytometer

Procedure:

  • Treat cells with the aminopyrazole compound.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.[11][12]

  • Incubate on ice for at least 30 minutes.[11][12]

  • Centrifuge the cells and wash the pellet twice with PBS.[11]

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 30 minutes at room temperature.[10]

  • Add 400 µL of PI staining solution and incubate for 5-10 minutes in the dark.[11][12]

  • Analyze the samples by flow cytometry, collecting data for at least 10,000 events.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of Aminopyrazole Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Compound 5b K562MTT0.021[22]
A549MTT0.69[22]
Compound 5 HepG2MTT13.14[23]
MCF-7MTT8.03[23]
Compound S4 A504MTT4.1[24]
MCF-7MTT2.6[24]

Table 2: Kinase Inhibitory Activity of Aminopyrazole Derivatives

CompoundKinase TargetAssay TypeIC50 (µM)Reference
Compound 6 CDK2Enzyme Inhibition0.46[23]
Compound 11 CDK2Enzyme Inhibition0.45[23]
Aminopyrazole Scaffold p38αIn silico-[25]

Conclusion

The cell-based assays and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of aminopyrazole compounds. By systematically assessing their effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these promising molecules. The provided diagrams and data tables serve as a practical resource for experimental design and data interpretation in the ongoing efforts to develop novel aminopyrazole-based therapies.

References

Application Notes and Protocols for the HPLC Purification of 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the purification of 5-Amino-1-isopropyl-1H-pyrazol-3-ol using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class. Many pyrazole derivatives exhibit significant pharmacological activities, making their efficient purification a critical step in research and development. Due to the presence of both an amino and a hydroxyl group, this compound is expected to be polar. Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purification of such polar compounds.[1][2][3] This document outlines a starting protocol for the purification of this compound, which can be further optimized based on specific laboratory conditions and purity requirements.

Chromatographic Conditions

The selection of appropriate chromatographic conditions is crucial for achieving optimal separation and purification. Based on methods for similar polar heterocyclic compounds, a reverse-phase approach is recommended.

Table 1: HPLC System and Column Specifications

ParameterRecommended Specification
HPLC System Preparative HPLC System
Column C18 Reverse-Phase Column (e.g., Eclipse XDB-C18)[3]
Particle Size 5 µm
Column Dimensions 250 mm x 10 mm (Preparative)
Column Temperature 25 ± 2°C[3]

Table 2: Mobile Phase and Gradient Program

ParameterDescription
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 4.0 mL/min
Detection Wavelength 210 nm (or as determined by UV scan)

Note: The use of formic acid is recommended for mass spectrometry (MS) compatibility.[2] For non-MS applications, 0.1% trifluoroacetic acid (TFA) or phosphoric acid can also be used to improve peak shape.[1][3]

Experimental Protocol

This section provides a step-by-step guide for the HPLC purification of this compound.

Sample Preparation

Proper sample preparation is essential to ensure the longevity of the HPLC column and to obtain reproducible results.

  • Solubility Test: Determine the solubility of the crude this compound in the mobile phase or a compatible solvent. Methanol or a mixture of water and acetonitrile is often a good starting point.[3]

  • Sample Solution Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., methanol or DMSO). The final concentration should be carefully chosen to avoid overloading the column.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC System Preparation
  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 2. Ensure all solvents are of HPLC grade and are properly degassed to prevent bubble formation in the system.

  • System Equilibration: Purge the HPLC system with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved. This typically takes 15-30 minutes.

Purification Run
  • Injection: Inject the filtered sample solution onto the equilibrated column. The injection volume will depend on the sample concentration and the capacity of the preparative column.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of interest. Automated fraction collectors can be programmed based on retention time or UV signal threshold.

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the target compound.

Post-Run Procedure
  • Column Washing: After the purification is complete, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained impurities.

  • Column Storage: For long-term storage, follow the manufacturer's recommendations. Typically, C18 columns are stored in a high percentage of organic solvent like acetonitrile or methanol.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection SystemPrep HPLC System Preparation (Mobile Phase & Equilibration) SystemPrep->Injection Separation Chromatographic Separation Injection->Separation FractionCollection Fraction Collection Separation->FractionCollection FractionCollection->Separation Re-purify if necessary PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis SolventEvap Solvent Evaporation PurityAnalysis->SolventEvap If Pure FinalProduct Isolated Pure Compound SolventEvap->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

Table 3: Common HPLC Purification Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile. Try a different organic modifier (e.g., methanol instead of acetonitrile).
Peak Tailing Secondary interactions with residual silanols on the column.Add a modifier like TFA or formic acid to the mobile phase.[1][3]
Column overload.Reduce the sample concentration or injection volume.
Broad Peaks Low flow rate.Increase the flow rate within the column's pressure limits.
Extra-column band broadening.Use shorter tubing with a smaller internal diameter.
No or Low Recovery Compound is irreversibly adsorbed to the column.Use a stronger solvent to elute the compound. Consider a different stationary phase.
Compound is unstable under the chromatographic conditions.Modify the pH of the mobile phase.

Conclusion

The provided HPLC method serves as a robust starting point for the purification of this compound. Researchers should note that method optimization is often necessary to achieve the desired purity and yield for a specific compound and crude sample matrix. Careful attention to sample preparation, system equilibration, and post-purification analysis will contribute to a successful purification outcome. For challenging separations of highly polar compounds, alternative techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) may also be considered.[4]

References

Application Notes and Protocols for the Derivatization of 5-Amino-1-isopropyl-1H-pyrazol-3-ol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of 5-Amino-1-isopropyl-1H-pyrazol-3-ol, a versatile scaffold for the development of novel therapeutic agents. The following sections outline synthetic routes for derivatization at the C5-amino and C3-hydroxyl groups, as well as at the C4 position of the pyrazole core, to facilitate Structure-Activity Relationship (SAR) studies. The primary focus of this note is on the synthesis of derivatives targeting protein kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive template for inhibitor design. Specifically, 5-aminopyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, including c-Jun N-terminal kinase (JNK) and Fibroblast Growth Factor Receptor (FGFR).[1][2] The starting material, this compound, offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This application note details protocols for:

  • N-Acylation of the C5-amino group to explore the impact of various amide functionalities.

  • O-Alkylation of the C3-hydroxyl group to investigate the influence of different ether linkages.

  • Halogenation at the C4 position, followed by Suzuki-Miyaura cross-coupling , to introduce diverse aromatic and heteroaromatic moieties.

Experimental Protocols

General Workflow

The overall strategy for the derivatization of this compound and subsequent SAR analysis is depicted below.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation & SAR Start This compound N_Acylation N-Acylation (C5-NH2) Start->N_Acylation O_Alkylation O-Alkylation (C3-OH) Start->O_Alkylation Halogenation Halogenation (C4) Start->Halogenation Library Library of Derivatives N_Acylation->Library O_Alkylation->Library Suzuki Suzuki Coupling Halogenation->Suzuki Suzuki->Library Screening Kinase Inhibition Assay Library->Screening SAR_Table Data Analysis & SAR Table Generation Screening->SAR_Table Lead_Opt Lead Optimization SAR_Table->Lead_Opt

Figure 1: General workflow for the derivatization of this compound and subsequent SAR studies.

Materials and Reagents

This compound (CAS 78317-68-7) can be obtained from commercial suppliers.[3] All other reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

Protocol 1: N-Acylation of the C5-Amino Group

This protocol describes the general procedure for the acylation of the 5-amino group with an acid chloride.

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere, add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: O-Alkylation of the C3-Hydroxyl Group

This protocol outlines the alkylation of the 3-hydroxyl group using an alkyl halide.

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 mmol) and stir the reaction at 60 °C for 6-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target O-alkylated product.

Protocol 3: Halogenation at the C4 Position

This protocol describes the bromination of the C4 position, a prerequisite for Suzuki coupling.

Procedure:

  • Dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).

  • Slowly add a solution of bromine (1.0 mmol) in glacial acetic acid (2 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (50 mL) to quench the excess bromine.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude 4-bromo-5-amino-1-isopropyl-1H-pyrazol-3-ol is often used in the next step without further purification.

Protocol 4: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol details the palladium-catalyzed cross-coupling of the 4-bromo derivative with a boronic acid.

Procedure:

  • To a degassed mixture of 4-bromo-5-amino-1-isopropyl-1H-pyrazol-3-ol (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and cesium carbonate (2.5 mmol) in a 1,4-dioxane/water mixture (4:1, 10 mL), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 mmol).

  • Degas the mixture with argon for 10 minutes.

  • Heat the reaction mixture to 85 °C and stir for 12-24 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C4-arylated derivative.

Data Presentation and SAR Analysis

The synthesized derivatives should be evaluated for their inhibitory activity against a panel of protein kinases. The following tables present hypothetical SAR data based on published results for similar pyrazole-based kinase inhibitors to illustrate how the data should be structured for analysis.[1][2]

Table 1: SAR of N-Acyl Derivatives against JNK3 Kinase

Compound IDR Group (at C5-NH-CO-R)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
1a Methyl850>10000>11.8
1b Phenyl320>10000>31.3
1c 4-Chlorophenyl150>10000>66.7
1d 2-Thienyl410>10000>24.4

Analysis: Introduction of an aromatic ring at the acyl moiety generally improves potency compared to an aliphatic group. Electron-withdrawing substituents on the phenyl ring, such as chlorine, further enhance the inhibitory activity against JNK3.

Table 2: SAR of O-Alkyl Derivatives against FGFR1 Kinase

Compound IDR Group (at C3-O-R)FGFR1 IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/FGFR1)
2a Methyl62015002.4
2b Ethyl48012002.5
2c Benzyl2108504.0
2d 4-Methoxybenzyl1807804.3

Analysis: Increasing the size of the alkyl group from methyl to ethyl shows a modest improvement in potency. The introduction of a benzyl group significantly enhances activity, with electron-donating groups on the phenyl ring appearing to be favorable.

Table 3: SAR of C4-Aryl Derivatives against FGFR2 Kinase

Compound IDR Group (at C4)FGFR2 IC50 (nM)FGFR2 V564F IC50 (nM)
3a Phenyl95150
3b 4-Fluorophenyl68110
3c 3-Pyridyl82135
3d 4-Pyridyl5598

Analysis: Aryl and heteroaryl substitutions at the C4 position are well-tolerated and lead to potent inhibition of both wild-type and mutant FGFR2. A nitrogen atom in the para-position of the aromatic ring, as in the 4-pyridyl derivative, appears to be beneficial for activity.

Signaling Pathway and Experimental Logic

The derivatization strategy is designed to probe key interactions within the ATP-binding pocket of protein kinases. The following diagram illustrates the logical relationship between the chemical modifications and the intended biological readout.

G cluster_logic SAR Logic Core This compound Core (Hinge Binding Region) C5_Amide C5-Amide Derivatives (Solvent Front/Hydrophobic Pocket) Core->C5_Amide N-Acylation C3_Ether C3-Ether Derivatives (Gatekeeper Region) Core->C3_Ether O-Alkylation C4_Aryl C4-Aryl Derivatives (Selectivity Pocket) Core->C4_Aryl Suzuki Coupling Potency Improved Potency C5_Amide->Potency C3_Ether->Potency Selectivity Enhanced Selectivity C4_Aryl->Selectivity

Figure 2: Logical relationship between chemical modifications and SAR endpoints.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the derivatization of this compound to conduct thorough SAR studies. By systematically modifying the C5-amino, C3-hydroxyl, and C4 positions, researchers can generate diverse chemical libraries to identify potent and selective kinase inhibitors for further preclinical development. The provided example SAR tables and logical diagrams serve as a guide for data organization and interpretation, facilitating the lead optimization process.

References

Application Note and Protocols for the Scaled-Up Synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-1-isopropyl-1H-pyrazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. The development of a robust and scalable synthesis is crucial for advancing research and enabling potential commercialization. This document provides a detailed experimental protocol for the laboratory-scale synthesis of this compound and outlines a proposed methodology for scaling up the production. The synthesis is based on the well-established reaction of a β-ketoester equivalent with a substituted hydrazine.[1][2]

Synthesis Overview

The synthesis of this compound is achieved through the cyclization reaction of ethyl cyanoacetate with isopropylhydrazine. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired pyrazole ring system.

Experimental Protocols

Laboratory-Scale Synthesis (25 g Scale)

This protocol describes the synthesis of approximately 25 g of this compound.

Materials:

  • Ethyl cyanoacetate

  • Isopropylhydrazine hydrochloride

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Activated carbon

  • Diatomaceous earth

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 500 mL of absolute ethanol.

  • Reagent Addition: Add 56.5 g (0.5 mol) of ethyl cyanoacetate to the ethanol. Begin stirring the mixture.

  • In a separate beaker, dissolve 55.3 g (0.5 mol) of isopropylhydrazine hydrochloride in 150 mL of absolute ethanol.

  • Slowly add the isopropylhydrazine solution to the stirred solution of ethyl cyanoacetate in the reaction flask over a period of 30 minutes.

  • Reaction: After the addition is complete, add 162 g (0.5 mol) of 21% sodium ethoxide solution in ethanol to the reaction mixture dropwise over 1 hour. The reaction is exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is between 6.5 and 7.0.

  • Isolation: The product will precipitate out of the solution upon neutralization. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with 100 mL of cold ethanol, followed by 100 mL of diethyl ether.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Proposed Scale-Up Synthesis (500 g Scale)

This protocol outlines the proposed procedure for scaling the synthesis to produce approximately 500 g of this compound. Key considerations for scale-up include efficient heat management, controlled reagent addition, and robust mixing.

Materials:

  • Ethyl cyanoacetate

  • Isopropylhydrazine hydrochloride

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Activated carbon

  • Diatomaceous earth

Equipment:

  • 20 L jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer with a high-torque motor

  • Chiller/heater for reactor temperature control

  • Metering pump for controlled addition of reagents

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer)

  • Industrial vacuum oven

Procedure:

  • Reactor Setup: Charge 10 L of absolute ethanol to a 20 L jacketed glass reactor.

  • Reagent Charging: Add 1.13 kg (10 mol) of ethyl cyanoacetate to the reactor. Start the mechanical stirrer.

  • In a separate suitable container, prepare a solution of 1.11 kg (10 mol) of isopropylhydrazine hydrochloride in 3 L of absolute ethanol.

  • Controlled Addition: Use a metering pump to add the isopropylhydrazine solution to the reactor over a period of 1-2 hours. Maintain the temperature of the reactor at 20-25 °C using the jacketed cooling system.

  • Slowly add 3.24 kg (10 mol) of 21% sodium ethoxide solution to the reactor via the metering pump over 2-3 hours. The exotherm should be carefully controlled, maintaining the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reactor contents to reflux (approximately 78 °C) and maintain for 6-8 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).

  • Work-up and Isolation: Cool the reactor contents to 20-25 °C.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 6.5-7.0. This should be done cautiously as it is an exothermic neutralization.

  • Cool the reactor contents to 0-5 °C for at least 2 hours to ensure complete precipitation of the product.

  • Filtration and Drying: Isolate the product using a Nutsche filter-dryer. Wash the product cake with cold ethanol and then with a non-polar solvent like heptane.

  • Dry the product under vacuum at 60-70 °C until the loss on drying is within the specified limits.

Purification Protocol

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol (approximately 3-4 mL per gram of product).

  • Add a small amount of activated carbon and stir for 15 minutes at reflux.

  • Filter the hot solution through a pad of diatomaceous earth to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Data Presentation

Table 1: Comparison of Lab-Scale and Scaled-Up Synthesis Parameters

ParameterLaboratory-Scale (25 g)Scaled-Up (500 g)
Ethyl Cyanoacetate56.5 g (0.5 mol)1.13 kg (10 mol)
Isopropylhydrazine HCl55.3 g (0.5 mol)1.11 kg (10 mol)
Sodium Ethoxide (21%)162 g (0.5 mol)3.24 kg (10 mol)
Solvent (Ethanol)650 mL13 L
Reaction TemperatureReflux (~78 °C)Reflux (~78 °C)
Reaction Time4-6 hours6-8 hours
Expected Yield70-80%75-85%
Expected Product Amount~17.6 - 20.2 g~352 - 408 g

Visualization of Experimental Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification EC Ethyl Cyanoacetate Reaction Cyclization Reaction (Reflux) EC->Reaction IPH Isopropylhydrazine HCl IPH->Reaction NaOEt Sodium Ethoxide NaOEt->Reaction EtOH1 Ethanol EtOH1->Reaction Neutralization Neutralization (HCl) Reaction->Neutralization Cooling Precipitation Precipitation & Cooling Neutralization->Precipitation Filtration1 Filtration Precipitation->Filtration1 Drying1 Drying Filtration1->Drying1 Crude Crude Product Drying1->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying2 Drying Filtration2->Drying2 FinalProduct Pure 5-Amino-1-isopropyl- 1H-pyrazol-3-ol Drying2->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Molecular Docking Studies of 5-Aminopyrazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Aminopyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This document provides detailed application notes and protocols for conducting molecular docking studies on 5-aminopyrazole ligands, supported by quantitative data from recent literature and visualizations of relevant signaling pathways and experimental workflows.

I. Applications of Molecular Docking for 5-Aminopyrazole Ligands

Molecular docking studies have been instrumental in elucidating the mechanism of action and identifying potential therapeutic targets for 5-aminopyrazole derivatives. Key applications include:

  • Anticancer Research: Docking studies have been employed to investigate the interaction of 5-aminopyrazole derivatives with various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), and Polo-like kinase 1 (PLK1).[3][4][5] These studies help in understanding the structural basis of inhibition and in the design of more potent and selective anticancer agents.[3] For instance, pyrazole-indole hybrids have been identified as potent inhibitors of CDK-2.[6]

  • Anti-inflammatory Drug Discovery: The anti-inflammatory potential of 5-aminopyrazole ligands has been explored by docking them into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][8] These studies aid in the development of selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

  • Enzyme Inhibition: 5-Aminopyrazole scaffolds are key for synthesizing various bioactive compounds that act as enzyme inhibitors.[1][2] Docking studies have been used to predict their binding modes with enzymes like histone lysine demethylases (KDM) and tyrosyl-tRNA synthetase, suggesting their potential as inhibitors in different therapeutic areas.

II. Quantitative Data from Molecular Docking Studies

The following tables summarize quantitative data from various molecular docking studies of 5-aminopyrazole ligands against different protein targets. This data is essential for comparing the binding affinities and inhibitory potentials of different derivatives.

Table 1: Molecular Docking and In Vitro Activity Data for Anticancer 5-Aminopyrazole Derivatives

Compound/DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)IC50 (µM)Target Cancer Cell LineReference
Pyrazole-indole hybrid 7a CDK-2-6.1 ± 1.9HepG2 (Liver)[6]
Pyrazole-indole hybrid 7b CDK-2-7.9 ± 1.9HepG2 (Liver)[6]
Pyrazolopyrimidine 7 KDM5A (5IVE)-8.6911.51 ± 0.35MCF-7 (Breast)[9]
Pyrazolo-pyrimidinone 5a EGFR--MCF-7 (Breast)[10]
Pyrazolo-pyrimidinone 5e EGFR--MCF-7 (Breast)[10]
Pyrazolo-pyrimidinone 5g EGFR--MCF-7 (Breast)[10]
Pyrazolo-pyrimidinone 5h EGFR--MCF-7 (Breast)[10]
Pyrazole-pyrazoline 6h EGFR-1.66 (EGFR Kinase)A549 (Lung)[5]
Pyrazole-pyrazoline 6j EGFR-1.9 (EGFR Kinase)A549 (Lung)[5]
Triarylpyrazole 6 EGFR, AKT1/2, BRAF, p38α, PDGFRβ-6.53MCF-7 (Breast)[3]
1,3,5-triazine-pyrazole 5h EGFR (6V6O)-0.229-[11]

Table 2: Molecular Docking and In Vitro Activity Data for Anti-inflammatory 5-Aminopyrazole Derivatives

Compound/DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)In Vitro Activity (% Inhibition)Reference
Hybrid pyrazole 5u COX-2-80.63%[7]
Hybrid pyrazole 5s COX-2-78.09%[7]
Pyrrolotriazine R13 6JVH-10.3-[12]
Pyrrolotriazine R14 6JVH-10.4-[12]
Pyran derivative 6 COX-2--[8]
Pyridine derivative 11 COX-2--[8]
Pyridine derivative 13 COX-2--[8]

III. Experimental Protocols for Molecular Docking

This section provides a generalized, detailed protocol for performing molecular docking studies of 5-aminopyrazole ligands.

1. Preparation of the Receptor (Protein)

  • Objective: To prepare the protein structure for docking by removing non-essential molecules, adding missing atoms, and assigning charges.

  • Procedure:

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Pre-processing:

      • Visualize the protein structure using molecular visualization software (e.g., UCSF Chimera, PyMOL).

      • Remove all non-essential components such as water molecules, co-crystallized ligands, ions, and cofactors.[13]

      • If the protein has multiple chains, select the chain that contains the active site of interest.

    • Add Missing Atoms:

      • Add polar hydrogen atoms to the protein structure.

      • Check for and repair any missing side chains or loops using tools like SWISS-MODEL or the Dunbrack rotamer library within Chimera.

    • Assign Charges:

      • Assign partial charges to the protein atoms. Gasteiger charges are commonly used for initial docking studies. For more accurate results, AMBER force fields can be employed.[10]

    • Define the Binding Site:

      • Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature reports.

      • Define a grid box that encompasses the entire binding pocket. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the active site.

2. Preparation of the Ligand (5-Aminopyrazole Derivative)

  • Objective: To generate a 3D conformation of the ligand, assign charges, and define rotatable bonds.

  • Procedure:

    • 2D Structure Drawing: Draw the 2D structure of the 5-aminopyrazole derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • 3D Structure Generation: Convert the 2D structure into a 3D conformation. This can be done using software like Open Babel or the antechamber module of AmberTools.

    • Energy Minimization: Perform energy minimization on the 3D structure to obtain a stable, low-energy conformation. This is typically done using molecular mechanics force fields (e.g., MMFF94, UFF).

    • Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger or AM1-BCC charges).[13]

    • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

3. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Procedure:

    • Select Docking Software: Choose a molecular docking program. Common choices include AutoDock, AutoDock Vina, MOE (Molecular Operating Environment), and Schrödinger's Glide.[9][14]

    • Configure Docking Parameters:

      • Load the prepared protein and ligand files into the docking software.

      • Set the coordinates and dimensions of the grid box defined in the receptor preparation step.

      • Specify the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm in AutoDock).[14]

      • Set the number of docking runs and the number of conformations to be generated.

    • Run the Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the active site and score them based on a scoring function.

4. Analysis of Docking Results

  • Objective: To analyze the predicted binding poses, interactions, and binding energies.

  • Procedure:

    • Examine Binding Poses: Visualize the docked conformations of the ligand within the protein's active site. The lowest energy conformation is typically considered the most likely binding mode.

    • Analyze Interactions: Identify the key molecular interactions between the ligand and the protein, such as:

      • Hydrogen bonds

      • Hydrophobic interactions

      • Pi-pi stacking

      • Van der Waals forces

    • Evaluate Binding Affinity: The docking score (e.g., binding energy in kcal/mol) provides an estimate of the binding affinity. A lower binding energy generally indicates a more favorable interaction.[9]

    • Compare with Experimental Data: If available, compare the docking results with experimental data (e.g., IC50 values from in vitro assays) to validate the computational model.

IV. Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a generalized workflow for molecular docking.

Signaling_Pathway_EGFR cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activation Ligand 5-Aminopyrazole Ligand Ligand->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway inhibited by a 5-aminopyrazole ligand.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ReceptorPrep 1. Receptor Preparation (PDB Download, Cleaning, H-addition) DockingSim 3. Molecular Docking (Grid Generation, Running Simulation) ReceptorPrep->DockingSim LigandPrep 2. Ligand Preparation (2D to 3D, Energy Minimization) LigandPrep->DockingSim ResultAnalysis 4. Results Analysis (Binding Energy, Interactions, Pose Visualization) DockingSim->ResultAnalysis Validation 5. Experimental Validation (In-vitro Assays) ResultAnalysis->Validation

Caption: General workflow for molecular docking studies.

COX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ligand 5-Aminopyrazole Ligand Ligand->COX2 Inhibition

References

Application of 5-Amino-1-isopropyl-1H-pyrazol-3-ol in Cancer Cell Lines: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches for the application of 5-Amino-1-isopropyl-1H-pyrazol-3-ol in cancer cell lines did not yield specific studies detailing its efficacy, mechanism of action, or experimental protocols. While the chemical entity is identified (CAS 78317-68-7), its biological activity in the context of oncology appears to be uncharacterized in published research.

However, the broader class of pyrazole-containing compounds has been extensively investigated for its anti-cancer properties. These derivatives have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. This application note will, therefore, provide a generalized overview of the methodologies and potential mechanisms of action for pyrazole derivatives in cancer research, based on studies of structurally related compounds.

General Methodologies for Evaluating Novel Pyrazole Compounds in Cancer Research

The preclinical evaluation of a novel pyrazole compound like this compound would typically involve a series of in vitro experiments to determine its anti-cancer potential. A general workflow for such an evaluation is outlined below.

G A Compound Acquisition & Preparation (this compound) B Selection of Cancer Cell Lines (e.g., Breast, Lung, Leukemia) A->B C Cytotoxicity Assays (MTT, SRB, or CellTiter-Glo) B->C D Determination of IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) D->F G Western Blotting for Key Signaling Proteins D->G H Kinase Profiling Assays G->H J Tubulin Polymerization Assays G->J I Molecular Docking Studies H->I

Figure 1: General experimental workflow for evaluating a novel pyrazole compound in cancer cell lines.

Potential Mechanisms of Action of Pyrazole Derivatives in Cancer

Based on the literature for other pyrazole-based compounds, several potential mechanisms of action could be investigated for this compound.

Kinase Inhibition

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling and proliferation.

  • RET Kinase: A study on a 5-aminopyrazole-4-carboxamide derivative identified it as a potent and specific RET kinase inhibitor.[1] This compound effectively suppressed the growth of thyroid and lung cancer cells with activating RET mutations.[1]

  • Cyclin-Dependent Kinases (CDKs): Certain 5-substituted pyrazolo[4,3-d]pyrimidine derivatives have been shown to be potent and selective inhibitors of CDK2 and CDK5, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2]

  • ERK and RIPK3 Kinases: Some 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells by targeting ERK and RIPK3 kinases.[3]

  • CHK1 Kinase: A 5-(pyrimidin-2-ylamino)picolinonitrile derivative containing a pyrazole moiety was discovered as a potent CHK1 inhibitor, showing efficacy in hematologic malignancy cell lines.[4]

G cluster_0 Pyrazole Derivative cluster_1 Target Kinases cluster_2 Downstream Effects A This compound (Hypothetical) B RET A->B Inhibits C CDKs A->C Inhibits D ERK/RIPK3 A->D Inhibits E CHK1 A->E Inhibits F Inhibition of Proliferation B->F G Cell Cycle Arrest B->G H Apoptosis B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Figure 2: Potential kinase inhibition pathways for a novel pyrazole compound.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents eliminate tumor cells. Pyrazole derivatives have been shown to induce apoptosis through various signaling pathways.

  • Bcl-2 Inhibition: A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to exhibit significant cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines by inhibiting the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like Bax, p53, and Caspase-3.[5][6]

  • Caspase Activation: The induction of apoptosis by pyrazole compounds is often confirmed by the cleavage of PARP-1 and the activation of caspases.[2]

G cluster_0 Pyrazole Derivative cluster_1 Apoptotic Pathway A This compound (Hypothetical) B Bcl-2 A->B Inhibits C Bax A->C Activates D Caspase-3 C->D Activates E PARP-1 D->E Cleaves F Apoptosis E->F

Figure 3: A potential apoptosis induction pathway for a novel pyrazole compound.
Inhibition of Tubulin Polymerization

Disruption of the microtubule network is another established anti-cancer strategy. One study identified a novel pyrazole derivative, PTA-1, that exhibited potent cytotoxicity against a panel of human cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Data Presentation

Should experimental data become available for this compound, it is recommended to present quantitative results in a clear and structured tabular format for easy comparison across different cell lines and experimental conditions.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colorectal Carcinoma
K562Chronic Myelogenous Leukemia

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution in a Sensitive Cell Line

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)
Compound (IC50)
Compound (2x IC50)

Experimental Protocols

Detailed experimental protocols would need to be developed and optimized for this compound. Below are generalized protocols based on standard methodologies used for evaluating similar compounds.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Western Blot Analysis
  • Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While there is currently no specific published data on the application of this compound in cancer cell lines, the extensive research on other pyrazole derivatives suggests that this compound could possess anti-cancer properties. The methodologies and potential mechanisms of action outlined in this document provide a framework for the initial investigation of this and other novel pyrazole-based compounds in oncology research. Further studies are warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Amino-1-isopropyl-1H-pyrazol-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the cyclocondensation reaction between isopropylhydrazine and a β-ketonitrile, typically ethyl cyanoacetate. This reaction involves an initial condensation followed by an intramolecular cyclization to form the pyrazole ring. The product exists in tautomeric forms, primarily as the 5-amino-3-hydroxy pyrazole and the 5-aminopyrazolone.

Q2: Why is my reaction mixture turning a dark yellow or red color? A2: The formation of colored impurities is a common issue in pyrazole synthesis, often stemming from the hydrazine reagent.[1] Phenylhydrazine, and other substituted hydrazines, can be sensitive to air and light, leading to oxidation and the formation of colored byproducts. Ensuring an inert atmosphere (e.g., nitrogen or argon) and using high-purity reagents can help minimize this discoloration.[1]

Q3: What are the key factors influencing the regioselectivity of the reaction? A3: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a significant challenge.[2] The regioselectivity is primarily governed by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine.[2] Reaction conditions such as pH and solvent choice also play a critical role; acidic conditions may favor one isomer while neutral or basic conditions favor another.[2]

Q4: Can this synthesis be performed as a one-pot or multicomponent reaction? A4: Yes, pyrazole synthesis is well-suited for multicomponent reaction (MCR) strategies, which can improve efficiency and reduce waste.[3] For instance, a three-component reaction involving an aldehyde, malononitrile, and a hydrazine can yield highly substituted 5-aminopyrazole derivatives.[4][5] These methods often offer advantages like mild reaction conditions and high yields.[4]

Troubleshooting Low Yield

This guide addresses specific issues related to low product yield in a question-and-answer format.

Q: My final yield is significantly lower than expected. What are the primary areas to investigate? A: Low yield can be attributed to several factors throughout the experimental workflow. A systematic approach, from starting materials to final purification, is crucial. The following sections break down the most common problem areas.

Problem Area 1: Reagent Quality and Stoichiometry

Q: How do I know if my starting materials are the problem? A: The purity of your isopropylhydrazine and ethyl cyanoacetate is critical.

  • Isopropylhydrazine: Hydrazine derivatives can degrade over time. Use a freshly opened bottle or purify stored material by distillation. Impurities can lead to significant side reactions.[2]

  • Ethyl Cyanoacetate: This reagent can hydrolyze. Ensure it is free from cyanoacetic acid and water.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the hydrazine is sometimes employed to drive the reaction to completion. However, a large excess can complicate purification.[6]

Problem Area 2: Reaction Conditions

Q: I'm not sure if my reaction is running to completion. How can I optimize the conditions? A: Incomplete conversion is a common source of low yield. Consider the following optimizations.

ParameterIssueRecommended Solution
Solvent The polarity of the solvent can affect the solubility of intermediates and the reaction rate.Ethanol or methanol are commonly used. Refluxing in ethanol with a catalytic amount of a weak acid like acetic acid often gives good results.[6][7]
Temperature Insufficient temperature may lead to a slow or stalled reaction. Excessive heat can cause degradation.The reaction is typically run at reflux.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
pH / Catalyst The initial condensation and subsequent cyclization are often pH-sensitive.A catalytic amount of acetic acid is frequently used to facilitate the formation of the initial hydrazone intermediate.[6] For some substrates, a base may be required for the cyclization step.
Problem Area 3: Side Reactions and Product Isolation

Q: My TLC shows multiple spots, and I'm struggling to isolate the pure product. What's happening? A: The formation of stable intermediates or side products can complicate purification and reduce the yield of the desired compound.

  • Incomplete Cyclization: The intermediate hydrazone may be stable and fail to cyclize completely. Adding a catalytic amount of acid or base, or increasing the reaction temperature, can promote the ring-closing step.[8][9]

  • Product Precipitation: The product may precipitate from the reaction mixture upon cooling.[10] To maximize recovery, cool the reaction mixture in an ice bath before filtration.

  • Purification Loss: The product may be partially soluble in the recrystallization solvent. Carefully select a solvent system that maximizes recovery. Isopropyl alcohol or ethanol/water mixtures are often effective.[11]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on common methods for pyrazolone synthesis.[6][7]

Materials:

  • Isopropylhydrazine (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl cyanoacetate (1.0 eq) in absolute ethanol.

  • Add isopropylhydrazine (1.0 eq) to the solution at room temperature, followed by the catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

Visual Guides

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting low yield.

G reagents 1. Reagent Preparation (Isopropylhydrazine, Ethyl Cyanoacetate) reaction_setup 2. Reaction Setup (Ethanol, Acetic Acid Catalyst) reagents->reaction_setup reflux 3. Reflux (4-6 hours, Monitor by TLC) reaction_setup->reflux cooling 4. Cooling & Precipitation (Room Temp -> Ice Bath) reflux->cooling filtration 5. Product Isolation (Vacuum Filtration, Cold Ethanol Wash) cooling->filtration drying 6. Drying & Analysis (Vacuum Oven, NMR, MP) filtration->drying

Caption: General experimental workflow for the synthesis of this compound.

G start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Catalyst) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup & Purification Procedure workup_ok Workup Efficient? check_workup->workup_ok reagent_ok->check_conditions Yes purify_reagents Action: Purify/Replace Reagents reagent_ok->purify_reagents No conditions_ok->check_workup Yes adjust_conditions Action: Optimize Temp/Time/Catalyst conditions_ok->adjust_conditions No adjust_workup Action: Modify Isolation/Recrystallization workup_ok->adjust_workup No end_node Re-run Experiment workup_ok->end_node Yes purify_reagents->end_node adjust_conditions->end_node adjust_workup->end_node

Caption: A logical flowchart for troubleshooting low yield in pyrazole synthesis.

References

Technical Support Center: Optimization of Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of aminopyrazoles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your synthesis.

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common challenge when using monosubstituted hydrazines, as the two nitrogen atoms of the hydrazine exhibit different nucleophilicity, leading to two distinct cyclization pathways.[1] The ratio of these isomers is highly dependent on reaction conditions, which can be adjusted to favor one product over the other by leveraging kinetic versus thermodynamic control.[1]

  • Question: How can I selectively synthesize the 5-aminopyrazole isomer? Answer: To favor the thermodynamically more stable 5-aminopyrazole, use neutral or acidic conditions at elevated temperatures.[1] These conditions allow the initial reaction intermediates to equilibrate, leading to the most stable product.[1] Refluxing the reactants in a non-polar solvent like toluene with a catalytic amount of acetic acid is a common strategy.[1][2] Microwave heating can also be effective in reducing reaction times while favoring the 5-amino isomer.[1][2]

  • Question: How can I selectively synthesize the 3-aminopyrazole isomer? Answer: To favor the kinetically controlled 3-aminopyrazole product, use strongly basic conditions at low temperatures.[1] These conditions promote rapid deprotonation and cyclization, trapping the initially formed, less stable intermediate before it can equilibrate.[1] A common method involves preparing sodium ethoxide in anhydrous ethanol at 0°C and adding the reactants slowly.[1][2]

Issue 2: The reaction is slow or does not proceed to completion.

This issue often arises when the cyclization step is not favored or when starting materials are not sufficiently reactive under the chosen conditions, leaving uncyclized hydrazone intermediates.[1]

  • Question: How can I drive the reaction to completion? Answer:

    • Increase Temperature: For thermodynamically controlled reactions aiming for the 5-amino isomer, increasing the temperature (e.g., refluxing) can provide the necessary activation energy for the final cyclization and aromatization steps.[1]

    • Use a Catalyst: An acid catalyst (e.g., acetic acid) or a base catalyst (e.g., sodium ethoxide), depending on the desired regioisomer, can significantly influence and accelerate the reaction.[1][2]

    • Check Hydrazine Form: If you are using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine, which is the reactive nucleophile required for the reaction to proceed.[1][2]

Issue 3: I am having difficulty purifying my product and separating the regioisomers.

The structural similarity between 3- and 5-aminopyrazole isomers makes their separation by standard methods like column chromatography or recrystallization notoriously difficult.[1]

  • Question: What is the best strategy for obtaining a pure product? Answer: The most effective approach is to prevent the formation of the isomeric mixture by optimizing the reaction for high regioselectivity before scaling up.[1]

    • Optimize Conditions: Run small-scale trials to find the optimal solvent, catalyst, and temperature for your specific substrates, using the principles of kinetic and thermodynamic control.[1]

    • Consider an Alternative Route: If high regioselectivity cannot be achieved, a different synthetic strategy may be required. For example, synthesizing aminopyrazoles from isoxazoles via a ring-opening/ring-closing sequence can offer a highly regioselective alternative to direct condensation.[1][2]

Issue 4: My reaction is violently exothermic and difficult to control.

The initial reaction between hydrazine (especially hydrazine hydrate) and β-ketonitriles or α,β-unsaturated nitriles can be strongly exothermic.[3] Poor control can lead to side reactions, product degradation, and significant safety hazards.

  • Question: How can I manage the exothermic nature of the reaction? Answer:

    • Slow, Controlled Addition: This is the most critical control measure. Add the hydrazine dropwise or via a syringe pump to the solution of the other reactant.[3]

    • Efficient Cooling: Use an ice bath or a cryocooler to maintain the desired reaction temperature (e.g., 0°C for kinetically controlled reactions).

    • Adequate Stirring: Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm.

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes for preparing aminopyrazoles? Answer: The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are β-ketonitriles and α,β-unsaturated nitriles.[1][2] The reaction with β-ketonitriles proceeds through a hydrazone intermediate which then cyclizes.[4][5]

  • Question: What are the typical side products observed in aminopyrazole synthesis? Answer: Besides the undesired regioisomer, common side products include uncyclized hydrazone intermediates if the reaction is incomplete, N-acetylated aminopyrazoles when using acetic acid as a solvent at high temperatures, and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which can form under harsh conditions.[1]

  • Question: How can I definitively confirm the regiochemistry of my product? Answer: While routine 1D NMR and mass spectrometry are essential, unambiguous structure determination often requires more advanced techniques. 2D NMR experiments, particularly 1H-15N HMBC, are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for absolute structural proof.[1]

Data Presentation

Table 1: Condition-Based Regioselectivity in Aminopyrazole Synthesis

This table summarizes typical conditions used to selectively synthesize 3-amino or 5-aminopyrazole isomers from the reaction of a substituted hydrazine with a 1,3-dielectrophilic precursor.

Target IsomerControl TypeTemperatureConditionsSolventTypical YieldReference
5-Aminopyrazole ThermodynamicElevated (Reflux)Catalytic Acetic AcidToluene~90%[2]
3-Aminopyrazole KineticLow (0°C)Sodium Ethoxide (Base)Anhydrous Ethanol~85%[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)

This protocol is adapted from methodologies that favor the thermodynamically stable 5-amino isomer.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M).

  • Reactant Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction's progress by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[2]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)

This protocol is adapted from methodologies that favor the kinetically controlled 3-amino isomer.[1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the resulting solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, ensuring the temperature is maintained at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]

Visualizations

G cluster_conditions Reaction Conditions cluster_products Product Outcome cond Select Conditions kinetic Kinetic Control - Strong Base (EtONa) - Low Temp (0°C) cond->kinetic Favors speed thermo Thermodynamic Control - Acid Catalyst (AcOH) - High Temp (Reflux) cond->thermo Favors stability prod3 3-Aminopyrazole (Less Stable Isomer) kinetic->prod3 prod5 5-Aminopyrazole (More Stable Isomer) thermo->prod5 G start Issue: Reaction is Incomplete or Stalled q1 Is the reaction thermodynamically controlled? start->q1 sol1 Increase Temperature to Promote Cyclization q1->sol1 Yes q2 Is a catalyst being used? q1->q2 No sol1->q2 sol2 Add Appropriate Catalyst (Acid or Base) q2->sol2 No q3 Are you using a hydrazine salt? q2->q3 Yes sol2->q3 sol3 Add Base to Liberate Free Hydrazine q3->sol3 Yes end Reaction Driven to Completion q3->end No sol3->end

References

Technical Support Center: Synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol. Our aim is to help you identify and resolve common impurities and challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is consistently below expectations.

Potential CauseRecommended Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials (isopropylhydrazine and ethyl cyanoacetate). - Adjust Reaction Time and Temperature: If starting materials persist, consider increasing the reaction time or temperature. Refluxing in a suitable solvent like ethanol is a common practice.[1]
Suboptimal Reaction Conditions - Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Ethanol is a common choice, but exploring other protic or aprotic polar solvents may be beneficial. - Base/Acid Catalyst: The reaction is typically base-catalyzed. Ensure the appropriate base (e.g., sodium ethoxide) is used in the correct stoichiometric amount. In some cases, acidic conditions can also be employed.
Side Reactions The formation of byproducts is a common cause of low yields. Refer to the "Common Impurities and Their Identification" section for more details on potential side reactions.
Product Loss During Work-up and Purification - Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product. Aminopyrazoles can have varying solubility depending on the pH. - Purification: Recrystallization is a common method for purifying aminopyrazoles.[2][3] If using column chromatography, deactivating the silica gel with triethylamine may be necessary to prevent product loss.[2]
Issue 2: Presence of an Unexpected Isomer

Symptom: Spectroscopic analysis (e.g., NMR) indicates the presence of a second pyrazole isomer in significant quantities.

Potential CauseRecommended Solution
Formation of the 3-Amino-1-isopropyl-1H-pyrazol-5-ol Regioisomer The reaction of a substituted hydrazine with an unsymmetrical β-dicarbonyl compound can lead to the formation of two regioisomers. The ratio of these isomers is often dependent on the reaction conditions.
Kinetic vs. Thermodynamic Control To favor the formation of the desired 5-amino isomer (the thermodynamically more stable product), it is generally recommended to use neutral or acidic conditions and higher temperatures (e.g., reflux in ethanol with a catalytic amount of acetic acid).[1] To favor the 3-amino isomer (the kinetically favored product), basic conditions and lower temperatures are typically employed.[1]
Issue 3: Discoloration of the Reaction Mixture and Product

Symptom: The reaction mixture turns a dark yellow or red color, and the isolated product is off-white or colored.

Potential CauseRecommended Solution
Hydrazine Decomposition or Side Reactions Hydrazine derivatives can be prone to oxidation and side reactions, leading to colored impurities.
Reaction under Inert Atmosphere Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Purification Activated carbon (charcoal) treatment of a solution of the crude product can be effective in removing colored impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 5-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophilic compound.[1] For this compound, the reaction between isopropylhydrazine and ethyl cyanoacetate is the most direct route.

Q2: What are the most likely impurities in the synthesis of this compound?

A2: Based on the established reactivity of the starting materials, the following are the most probable impurities:

  • Unreacted Starting Materials: Isopropylhydrazine and ethyl cyanoacetate.

  • 3-Amino-1-isopropyl-1H-pyrazol-5-ol: The regioisomeric byproduct.

  • Uncyclized Intermediate: The hydrazone formed from the initial condensation of isopropylhydrazine and ethyl cyanoacetate.

  • Side products from hydrazine: Oxidation or self-condensation products of isopropylhydrazine.

Q3: How can I distinguish between the 5-amino and 3-amino isomers using NMR?

Q4: What is a suitable HPLC method for analyzing the purity of this compound?

A4: A reverse-phase HPLC method with UV detection is generally suitable for the analysis of aminopyrazolones. A C18 column is a good starting point. The mobile phase composition will likely need to be optimized to achieve good separation of the main product from its potential impurities. A typical mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate or acetate buffer).

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general procedure based on the known synthesis of similar aminopyrazoles and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in anhydrous ethanol.

  • Addition of Reactant: Add isopropylhydrazine (1.1 equivalents) to the solution.

  • Reaction: Add a catalytic amount of a base, such as sodium ethoxide, or an acid, like glacial acetic acid, depending on the desired isomeric outcome (see Issue 2). Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or mixtures with water) or by column chromatography on silica gel.

General HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient can be developed, for example, starting with 95% A and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm and 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting synthesis Reaction of Isopropylhydrazine and Ethyl Cyanoacetate tlc_hplc TLC/HPLC Monitoring synthesis->tlc_hplc Monitor workup Aqueous Work-up tlc_hplc->workup Reaction Complete purification Recrystallization or Column Chromatography workup->purification characterization NMR, MS, HPLC Analysis purification->characterization Pure Product low_yield Low Yield characterization->low_yield Identify Issue impurities Impurity Presence characterization->impurities Identify Issue isomer Isomer Formation characterization->isomer Identify Issue

Caption: Experimental workflow for the synthesis and analysis of this compound.

impurity_formation start Isopropylhydrazine + Ethyl Cyanoacetate intermediate Hydrazone Intermediate start->intermediate Condensation side_products Hydrazine Side Products (e.g., oxidation) start->side_products Decomposition product This compound (Desired Product) intermediate->product Cyclization (Thermodynamic) isomer 3-Amino-1-isopropyl-1H-pyrazol-5-ol (Regioisomer) intermediate->isomer Cyclization (Kinetic)

Caption: Potential pathways for product and impurity formation.

References

5-Amino-1-isopropyl-1H-pyrazol-3-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-Amino-1-isopropyl-1H-pyrazol-3-ol. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound during storage and experimentation. This guide provides solutions to common problems.

Problem Possible Cause Recommended Solution
Discoloration of Solid Compound (e.g., turning pink or brown) Oxidation or exposure to light. The amino group is susceptible to oxidation, which can lead to colored impurities.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial. For long-term storage, keep it in a desiccator at the recommended temperature.
Decreased Purity Over Time in Solution Hydrolysis or solvent-mediated degradation. The compound may be unstable in certain solvents, especially at non-neutral pH.Prepare solutions fresh before use. If storage is necessary, aliquot the solution and store at -20°C or below for short periods. Conduct a preliminary solvent stability study to identify the most suitable solvent for your application.
Inconsistent Experimental Results Degradation of the compound due to handling or experimental conditions. This can be caused by exposure to incompatible substances, elevated temperatures, or prolonged exposure to ambient conditions.Ensure all labware is clean and dry. Avoid contact with strong acids, bases, and oxidizing agents.[1][2] Minimize the time the compound is exposed to elevated temperatures during experiments.
Appearance of Unexpected Peaks in Chromatography Formation of degradation products. This can occur under various stress conditions such as acidic or basic pH, oxidation, or exposure to heat or light.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6] This will help in tracking the purity of your sample and understanding its degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1] Storing under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

Q2: How stable is this compound in different solvents?

A2: The stability in solution is solvent-dependent. While specific data for this compound is limited, aminopyrazole derivatives can be susceptible to degradation in protic solvents or at non-neutral pH. It is advisable to prepare solutions fresh. If storage is required, use aprotic solvents and store as aliquots at -20°C for a limited time. A preliminary stability study in your chosen solvent is highly recommended.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, likely degradation pathways include:

  • Oxidation: The amino group and the pyrazole ring are susceptible to oxidation, potentially forming N-oxides or ring-opened products.[7]

  • Hydrolysis: The molecule may undergo hydrolysis under strongly acidic or basic conditions, although pyrazoles are generally stable to hydrolysis.

  • Photodegradation: Exposure to UV or visible light may induce degradation. Storing in amber vials is recommended.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method can distinguish the intact drug from its degradation products.[8][9] The development involves subjecting the compound to forced degradation (stress testing) under various conditions (e.g., acid, base, oxidation, heat, light).[3][4][5][6] The stressed samples are then analyzed, typically by HPLC with a photodiode array detector, to ensure that all degradation products are separated from the main peak.[10]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[3][4][11]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC system with PDA detector, oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl. Keep at room temperature and 60°C for up to 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH. Keep at room temperature and 60°C for up to 24 hours.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep at room temperature for up to 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 60°C in an oven for up to 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by HPLC-PDA.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.[11]

Data Presentation

Example: Summary of Forced Degradation Study Results
Stress Condition Reagent/Condition Time (hours) Temperature (°C) Degradation (%) Number of Degradants
Acid Hydrolysis 0.1 M HCl2460~5%1
Base Hydrolysis 0.1 M NaOH2460~10%2
Oxidation 3% H₂O₂8RT~15%3
Thermal Solid4860<2%0
Photolytic ICH Q1B--~8%2

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API This compound StockSol Prepare Stock Solution (1 mg/mL) API->StockSol Acid Acid Hydrolysis (0.1M HCl, 60°C) StockSol->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) StockSol->Base Oxidation Oxidation (3% H2O2, RT) StockSol->Oxidation Thermal Thermal (Solid & Solution, 60°C) StockSol->Thermal Photo Photolytic (ICH Q1B) StockSol->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Analyze by HPLC-PDA Neutralize->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Degradation Identify->Quantify Pathway Elucidate Pathways Quantify->Pathway G Hypothetical Oxidative Degradation Pathway cluster_products Potential Degradation Products Parent This compound Oxidant [O] (e.g., H2O2) Parent->Oxidant Dimer Dimeric Adduct Parent->Dimer Radical Coupling N_Oxide N-Oxide Derivative Oxidant->N_Oxide Oxidation of Amino Group RingOpened Ring-Opened Product Oxidant->RingOpened Ring Cleavage

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during pyrazole synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted pyrazoles.

Issue: Low or No Yield of the Desired Pyrazole

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction is sluggish, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and lower the yield of the desired product.

    • Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques before use.

  • Suboptimal Reaction Conditions: The choice of catalyst and solvent can significantly impact the reaction outcome.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used. In some cases, Lewis acids or catalysts like nano-ZnO have been shown to improve yields. Experiment with different solvents, as aprotic dipolar solvents like DMF or DMSO may provide better results than polar protic solvents like ethanol for certain reactions.

  • Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.

    • Troubleshooting: Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final dehydration step.

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.

    • Troubleshooting: If product degradation is suspected, attempt the reaction at a lower temperature or use a milder catalyst. Ensure the workup procedure is not degrading the product; for example, if the pyrazole is acid-sensitive, carefully neutralize the reaction mixture.

Issue: Formation of a Mixture of Regioisomers

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.

Possible Causes and Solutions:

  • Lack of Regioselectivity in Cyclocondensation: The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.

    • Troubleshooting:

      • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation.

      • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. For instance, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other in the reaction of arylhydrazines with 1,3-dicarbonyls.

      • Exploit Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups. These differences can be exploited by carefully selecting the substrates and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazole synthesis?

A1: Besides the formation of regioisomers, other common side reactions include:

  • Incomplete Cyclization: The reaction may stop at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.

  • Formation of Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.

  • Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can result in the formation of biaryl side products.

  • Ring-Opening or Rearrangement: The presence of highly reactive functional groups on the pyrazole ring can lead to complex rearrangements and ring-opening upon heating or under specific catalytic conditions. In the presence of a strong base, deprotonation at the C3 position can also lead to ring opening.

  • Formation of Dimers and Oligomers: N-unsubstituted pyrazoles can form intermolecular hydrogen bonds, leading to the formation of cyclic dimers, trimers, and other oligomers.

Q2: How can I distinguish between different pyrazole regioisomers?

A2: A combination of spectroscopic techniques is crucial for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Amino-1-isopropyl-1H-pyrazol-3-ol. This guide provides structured troubleshooting advice and detailed protocols to address solubility issues commonly encountered in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

While specific experimental solubility data for this compound is not widely published, its structure provides clues to its behavior. The presence of an amino group (basic) and a hydroxyl group on the pyrazole ring (which can be weakly acidic) suggests that the compound is ionizable.[1][2] Therefore, its aqueous solubility is expected to be highly dependent on pH.[] The isopropyl group adds lipophilicity, which likely contributes to poor solubility in neutral aqueous buffers. Like many pyrazole derivatives used in drug discovery, it is anticipated to be soluble in organic solvents like DMSO but may precipitate when diluted into aqueous media.[4][5]

Q2: My compound is fully dissolved in a DMSO stock solution but precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

This phenomenon, often called "solvent shock," is a common challenge for poorly water-soluble compounds.[6] The compound is soluble in the nonpolar environment provided by 100% DMSO. When this stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The DMSO concentration drops, and the surrounding water molecules cannot maintain the compound's solubility, causing it to precipitate or "crash out" of the solution.[6][7]

Q3: What is the maximum concentration of DMSO I can use in my experiment?

The maximum tolerable DMSO concentration is highly dependent on the specific assay and cell line. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but sensitive cell lines may be affected at concentrations as low as 0.1%.[6] It is critical to perform a DMSO tolerance control experiment to determine the highest concentration that does not affect your specific experimental system.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are observing precipitation of this compound in your assay, follow this systematic workflow. The goal is to find the simplest method that maintains the compound's solubility without interfering with the assay.

Diagram: Solubility Troubleshooting Workflow

start Start: Compound Precipitation Observed in Aqueous Buffer check_dmso Step 1: Optimize Dilution (Reverse addition, vortexing) Final DMSO ≤ 0.5% start->check_dmso ph_adjust Step 2: pH Adjustment (Test buffers from pH 5.0 to 9.0) check_dmso->ph_adjust Precipitation persists cosolvents Step 3: Add a Co-solvent (e.g., Ethanol, PEG 400) Keep total solvent low ph_adjust->cosolvents Precipitation persists or pH affects assay success Success: Compound Solubilized Proceed with Assay ph_adjust->success Soluble cyclodextrins Step 4: Use Cyclodextrins (e.g., HP-β-CD) cosolvents->cyclodextrins Precipitation persists or solvent affects assay cosolvents->success Soluble surfactants Step 5: Use Surfactants (e.g., Tween® 80) (Biochemical assays primarily) cyclodextrins->surfactants Precipitation persists cyclodextrins->success Soluble surfactants->success Soluble

Caption: A stepwise workflow for troubleshooting compound solubility issues.

Experimental Protocols

Here are detailed methodologies for the key solubilization strategies. Always perform validation experiments to ensure the chosen method does not interfere with your assay results.

Protocol 1: Optimized Dilution Technique

A poor dilution method is a frequent cause of precipitation.

  • Prepare your concentrated stock solution in 100% anhydrous DMSO.

  • Dispense the full required volume of your final aqueous buffer into a sterile tube.

  • While vigorously vortexing or stirring the buffer, add the small volume of your DMSO stock dropwise directly into the buffer.[6] This "reverse addition" technique helps disperse the DMSO rapidly.[6]

  • If precipitation still occurs, gentle warming to 37°C or brief sonication may help redissolve the compound, but ensure the compound is stable under these conditions.[8]

Protocol 2: pH Adjustment

This method leverages the ionizable nature of the compound to increase its charge and, therefore, its aqueous solubility.

  • Prepare a set of your assay buffer at various pH values (e.g., 5.0, 6.5, 7.4, 8.0, 9.0).

  • Dilute your DMSO stock of this compound into each buffer to the final desired concentration.

  • Incubate for 1 hour at your experimental temperature.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC.

  • Crucially , run a parallel control experiment to confirm that altering the pH does not affect your assay's performance or the health of your cells.

Protocol 3: Use of Co-solvents

Co-solvents reduce the polarity of the aqueous buffer, helping to keep hydrophobic compounds in solution.[][9]

  • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[]

  • Prepare your assay buffer containing a low percentage of the co-solvent (e.g., 1%, 2%, 5% v/v).

  • Dilute your DMSO stock into the co-solvent-buffer mixture.

  • Assess solubility as described above.

  • Note: The total organic solvent concentration (DMSO + co-solvent) should remain below the toxicity limit for your assay.

Protocol 4: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic molecules within their central cavity, increasing their apparent water solubility.[10][11]

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their high water solubility and low toxicity.[10]

  • Prepare aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 10, 20, 50 mM).

  • Add the this compound (from a DMSO stock) to these solutions.

  • Determine the concentration at which the compound is fully solubilized. Cyclodextrins can sometimes achieve dramatic increases in solubility.[12]

Data Presentation: Summary of Solubilization Strategies

This table summarizes common excipients and methods for enhancing solubility, allowing for easy comparison. The effectiveness must be empirically determined for your specific compound and conditions.

Method Excipient/Approach Typical Concentration Potential Fold Increase in Solubility Key Considerations & Potential Issues
pH Adjustment Acidic/Basic BufferspH 5.0 - 9.02x - 100x+May alter compound activity or interfere with assay biology.[]
Co-solvents Ethanol, PEG 400, Propylene Glycol1 - 10% (v/v)2x - 50xCan cause cell toxicity or inhibit enzyme activity at higher concentrations.[9]
Cyclodextrins HP-β-CD, SBE-β-CD1 - 5% (w/v)10x - 1000x+Generally safe but can extract cholesterol from cell membranes at high concentrations.[13]
Surfactants Tween® 20/80, Poloxamer 1880.01 - 0.1% (w/v)5x - 100x+Often disrupt cell membranes; best suited for biochemical, not cell-based, assays.[14]

Decision Logic for Method Selection

Use the following diagram to help choose the most appropriate starting point for your specific type of experiment.

Diagram: Method Selection Decision Tree

start Start: New Assay with Poorly Soluble Compound is_ionizable Is compound ionizable? (Contains acidic/basic groups) start->is_ionizable is_cell_based Is the assay cell-based? is_ionizable->is_cell_based No ph_adjust Try pH Adjustment First is_ionizable->ph_adjust Yes cosolvent_cyclo Try Co-solvents or Cyclodextrins (Check cell tolerance) is_cell_based->cosolvent_cyclo Yes surfactant Consider Surfactants (e.g., Tween® 20) is_cell_based->surfactant No (Biochemical) ph_adjust->is_cell_based end_protocol Final Validated Protocol cosolvent_cyclo->end_protocol surfactant->end_protocol

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

References

Technical Support Center: Optimizing Catalyst Choice for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing pyrazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis and what catalysts are typically used?

A1: The most prevalent method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically catalyzed by an acid.[1][2] Other methods include multicomponent reactions, 1,3-dipolar cycloadditions, and reactions involving α,β-unsaturated ketones.[3][4] A variety of catalysts can be employed depending on the specific reaction, including:

  • Acid catalysts (e.g., acetic acid, mineral acids) for Knorr and Paal-Knorr syntheses.[2][5]

  • Lewis acids (e.g., lithium perchlorate, Sc(OTf)₃, zinc triflate).[6][7][8]

  • Nanocatalysts like nano-ZnO have been shown to be highly efficient, leading to excellent yields and short reaction times.[3][6][9]

  • Transition-metal catalysts (e.g., palladium, copper, ruthenium, silver) are used in various coupling and cycloaddition reactions.[6][9][10]

  • In some cases, catalyst-free methods have been developed, particularly using green solvents like glycerol-water mixtures or under microwave irradiation.[11][12]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

A2: Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Potential causes include incomplete reaction, side reactions, and suboptimal reaction conditions.[1][5]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete complete Reaction Complete incomplete->complete No increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes check_side_products Analyze for Side Products complete->check_side_products increase_time_temp->check_completion optimize_catalyst Optimize Catalyst (Choice, Loading) increase_time_temp->optimize_catalyst optimize_catalyst->check_completion side_products_present Side Products Present? check_side_products->side_products_present no_side_products Check Starting Material Quality side_products_present->no_side_products No optimize_conditions Optimize Reaction Conditions (Solvent, Stoichiometry) side_products_present->optimize_conditions Yes purify_reagents Purify/Verify Starting Materials no_side_products->purify_reagents end Improved Yield purify_reagents->end optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yield in pyrazole synthesis.

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[9] Several factors can influence regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[9][13] Aprotic dipolar solvents such as DMF or N,N-dimethylacetamide can also provide better results than polar protic solvents.[3][14]

  • Reaction Temperature: Temperature can be a critical parameter in controlling the isomeric ratio.[14]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway and favor the formation of a specific isomer. For instance, silver-catalyzed reactions have shown high regioselectivity in certain cases.[6]

  • pH of the Reaction Medium: The acidity or basicity can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the initial point of attack.[14]

Logical Workflow for Improving Regioselectivity

RegioselectivityWorkflow start Mixture of Regioisomers Observed modify_solvent Modify Solvent System (e.g., TFE, HFIP, DMF) start->modify_solvent optimize_temp Optimize Reaction Temperature modify_solvent->optimize_temp vary_catalyst Screen Different Catalysts (e.g., AgOTf, Lewis Acids) optimize_temp->vary_catalyst adjust_ph Adjust Reaction pH vary_catalyst->adjust_ph analyze_isomers Analyze Isomeric Ratio (NMR, HPLC) adjust_ph->analyze_isomers analyze_isomers->modify_solvent Iterate if necessary end Improved Regioselectivity analyze_isomers->end Desired Selectivity Achieved

Caption: A logical workflow for troubleshooting the formation of regioisomers.[9]

Troubleshooting Guides

Issue 1: Incomplete Cyclization or Stalled Reaction

  • Symptom: TLC or LC-MS analysis shows the presence of a stable hydrazone intermediate, with starting materials consumed but the final pyrazole product not forming.[9]

  • Possible Cause: The hydrazine may be deactivated by electron-withdrawing groups, or the energy barrier for the intramolecular cyclization is too high.[9]

  • Solutions:

    • Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy for cyclization.[14][15]

    • Change Solvent: Switching to a higher-boiling point solvent may be beneficial.

    • Add a Catalyst: If not already present, adding an acid catalyst can promote the dehydration step leading to the aromatic pyrazole ring.[1]

Issue 2: Formation of Colored Impurities

  • Symptom: The reaction mixture develops a yellow or red color.

  • Possible Cause: This can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[9]

  • Solutions:

    • Use High-Purity Reagents: Ensure the hydrazine used is of high purity and has been stored correctly.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Purification: The colored impurities can often be removed by column chromatography.

Issue 3: Catalyst Deactivation or Low Activity

  • Symptom: The reaction rate is slow, or the reaction does not proceed to completion despite the presence of a catalyst.

  • Possible Cause: The catalyst may be poisoned by impurities in the starting materials or solvent. For heterogeneous catalysts, the active sites may be blocked.

  • Solutions:

    • Purify Starting Materials: Ensure all reagents and the solvent are pure and dry.

    • Increase Catalyst Loading: A modest increase in the catalyst amount may overcome minor deactivation.

    • Catalyst Regeneration/Fresh Catalyst: For heterogeneous catalysts, regeneration according to the manufacturer's protocol or using a fresh batch may be necessary. Some catalysts, like solid-phase vinyl alcohol (SPVA), can be recycled multiple times without deactivation.[4]

Data on Catalyst Performance

The choice of catalyst can significantly impact the yield and reaction time of pyrazole synthesis. Below is a summary of various catalysts and their reported performance in specific pyrazole syntheses.

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateEthanolReflux1.5 h95[3][6]
NaCoMo Sulfonyl hydrazides, 1,3-diketones---up to 99[6]
AgOTf (1 mol%) Trifluoromethylated ynones, Aryl/alkyl hydrazines-RT1 hup to 99[6]
RuH₂(PPh₃)₃CO / Xantphos 2-Alkyl-1,3-diols, HydrazinesToluene11024 h84 (on 1g scale)[10]
(TBA)₂S₂O₈ Aldehydes, Arylhydrazines, β-diketonesSolvent-free---[4]
CuFe₂O₄ Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate--ShortHigh[16]
Sc(OTf)₃ 1,3-Diketones, HydrazinesSolvent-freeRT-Good[8]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [14]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt (e.g., hydrochloride) is used, a base may be required.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles [9]

  • Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).

  • In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Regioselective Synthesis using a Fluorinated Alcohol [9]

  • Materials: Unsymmetrical 1,3-diketone (1.0 eq), methylhydrazine (1.1 eq), 2,2,2-trifluoroethanol (TFE).

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Enhancing Purity of 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the post-synthesis purification of 5-Amino-1-isopropyl-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as isopropylhydrazine and ethyl cyanoacetate (or a related β-ketoester), regioisomers like 3-Amino-1-isopropyl-1H-pyrazol-5-ol, and byproducts from side reactions. The formation of regioisomers is a frequent challenge in pyrazole synthesis.[1]

Q2: What are the recommended initial purification techniques for crude this compound?

A2: Recrystallization is a highly effective initial purification method for many pyrazole compounds.[1] Trituration with a suitable solvent can also be employed to remove residual starting materials and soluble impurities. For more challenging separations, column chromatography is recommended.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The choice of solvent is critical and depends on the polarity of the compound. For aminopyrazoles, common solvents include ethanol, isopropanol, water, or mixtures such as ethanol/water or ethyl acetate/hexane. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q4: How can I separate the desired this compound from its 3-amino regioisomer?

A4: Separation of regioisomers can be challenging. Fractional crystallization may be effective if the isomers have significantly different solubilities in a particular solvent system. However, column chromatography is generally the more reliable method for separating closely related isomers like these.

Q5: My purified product is still showing a broad melting point range. What could be the issue?

A5: A broad melting point range typically indicates the presence of impurities. This could be due to residual solvent, inorganic salts, or un-separated byproducts. Further purification by another recrystallization step with a different solvent system or column chromatography may be necessary. It is also important to ensure the product is thoroughly dried.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Recrystallization - Inappropriate solvent choice. - Cooling the solution too quickly, trapping impurities. - Insufficient washing of the crystals.- Perform solvent screening to find an optimal recrystallization solvent. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Wash the filtered crystals with a small amount of cold, fresh solvent.
Oily Product Instead of Crystals - The presence of low-melting impurities. - The compound's melting point is below the boiling point of the solvent.- Attempt to purify a small sample by column chromatography to remove the oily impurities, then try recrystallization again. - Choose a lower-boiling point solvent for recrystallization. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization.
Poor Separation on Column Chromatography - Incorrect mobile phase polarity. - Co-elution of the product with an impurity. - Overloading the column.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A typical mobile phase for aminopyrazoles could be a gradient of ethyl acetate in hexane or dichloromethane in methanol. - Try a different stationary phase (e.g., alumina instead of silica gel). - Ensure the amount of crude product loaded is appropriate for the column size.
Product Degradation During Purification - Exposure to high temperatures for extended periods. - Presence of acidic or basic impurities catalyzing degradation.- Use milder heating during recrystallization or opt for room temperature purification techniques like column chromatography if possible. - Neutralize the crude product with a mild acid or base wash during workup before purification.

Data Presentation

The following table summarizes typical purity enhancements for aminopyrazole derivatives using common purification techniques. The exact values for this compound may vary depending on the specific impurities present.

Purification Method Starting Purity (Typical) Final Purity (Typical) Recovery Rate (Typical)
Single Solvent Recrystallization 80-90%>98%70-85%
Mixed Solvent Recrystallization 75-85%>97%65-80%
Trituration 60-70%80-90%>90%
Silica Gel Column Chromatography 60-80%>99%50-70%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until a slight turbidity persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 10% ethyl acetate in hexane) and pack it into a glass column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the desired product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude Crude Product (Post-Synthesis) recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization Initial Purification trituration Trituration (e.g., with Ether or Hexane) crude->trituration Alternative Initial Step analysis Purity Analysis (HPLC, NMR, Melting Point) recrystallization->analysis trituration->analysis column Column Chromatography (Silica Gel) column->analysis Further Purification pure_product Pure this compound (>98% Purity) analysis->column Purity <98% analysis->pure_product Purity >98% Logical_Relationship Troubleshooting Logic for Impure Product start Impure Product Detected (e.g., Broad Melting Point) check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_regioisomer Regioisomer Present? is_starting_material->is_regioisomer No solution_sm Solution: Recrystallize or Triturate is_starting_material->solution_sm Yes is_other Other Byproducts? is_regioisomer->is_other No solution_iso Solution: Column Chromatography is_regioisomer->solution_iso Yes solution_other Solution: Column Chromatography or Derivative Formation/Purification is_other->solution_other Yes end_node Pure Product solution_sm->end_node solution_iso->end_node solution_other->end_node

References

Minimizing byproduct formation in aminopyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address common challenges in aminopyrazole synthesis, with a primary focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent and versatile methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][3][4] This is one of the most common methods.[1]

  • α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group at the β-position (like 3-alkoxyacrylonitriles), also react with hydrazines to form aminopyrazoles.[2]

Q2: What is the most significant challenge and primary source of byproducts in aminopyrazole synthesis?

A2: The most significant challenge is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine possess different nucleophilicity, which can lead to two different cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1]

Q3: What are the typical byproducts observed in aminopyrazole reactions?

A3: Besides the undesired regioisomer, other common byproducts can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent or catalyst at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1][5][6]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates to form fused systems like pyrazolo[1,5-a]pyrimidines, particularly under harsh reaction conditions.[1]

Q4: How can I definitively determine the regiochemistry of my product?

A4: While routine 1H NMR and mass spectrometry are essential first steps, unambiguous structure determination often requires more advanced techniques. 2D NMR experiments, such as 1H-15N HMBC, are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] For absolute confirmation, single-crystal X-ray diffraction is the gold standard.[1]

Troubleshooting Guide

This guide addresses specific experimental issues related to byproduct formation, low yields, and purification challenges.

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.

G Start Reaction Start: β-Ketonitrile + Substituted Hydrazine Kinetic Kinetic Control (Low Temp, Base) Start->Kinetic Favors attack by more nucleophilic N Thermodynamic Thermodynamic Control (High Temp, Acid) Start->Thermodynamic Favors formation of more stable isomer Product3 3-Aminopyrazole (Kinetic Product) Kinetic->Product3 Product5 5-Aminopyrazole (Thermodynamic Product) Thermodynamic->Product5 G Start Incomplete Reaction (Uncyclized Intermediate) Step1 Increase Temperature? Start->Step1 Step2 Add Catalyst? Step1->Step2 No / No Effect End Reaction Completion Step1->End Yes (if thermodynamically controlled) Step3 Change Solvent? Step2->Step3 No / No Effect Step2->End Yes (Acid/Base) Step3->End Yes (e.g., to TFE/HFIP)

References

Validation & Comparative

A Comparative Guide to Purity Validation of Synthesized 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical step following synthesis is the rigorous validation of the compound's purity. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized 5-Amino-1-isopropyl-1H-pyrazol-3-ol, a heterocyclic compound with potential applications in medicinal chemistry. The guide details experimental protocols, presents data in a comparative format, and visualizes a general workflow for purity validation.

The pyrazole nucleus is a significant scaffold in pharmaceutical chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] Given the importance of this structural motif, ensuring the purity of synthesized pyrazole derivatives is paramount for accurate biological evaluation and subsequent development.

Comparative Analysis of Purity Validation Techniques

The purity of a synthesized compound like this compound can be determined using several analytical methods. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of impurity it can detect. The choice of method or combination of methods will depend on the specific requirements of the research.

Analytical TechniquePrincipleTypical Purity AssessmentAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase.Quantitative determination of the main peak's area percentage relative to the total peak area.High resolution and sensitivity, suitable for quantifying both volatile and non-volatile impurities.Requires a suitable chromophore for UV detection; method development can be time-consuming.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Integration of proton signals of the compound versus those of impurities or a known standard.Provides detailed structural information, can identify and quantify impurities with distinct proton signals.Lower sensitivity compared to HPLC for detecting minor impurities; complex spectra can be difficult to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.The peak area of the target compound is compared to the total ion chromatogram.High sensitivity and specificity for volatile impurities; provides structural information from mass fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases, which are then quantified.Comparison of the experimentally determined elemental composition with the theoretical values.Provides information on the elemental composition and can indicate the presence of inorganic or solvent impurities.Does not provide information on the nature of organic impurities; requires a relatively pure sample for accurate results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are typical protocols for the key analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for the analysis of pyrazole derivatives.[2][3]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). For mass spectrometry compatible methods, formic acid is preferred over phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Analysis: The sample is injected, and the chromatogram is recorded. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

2. ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and purity determination.[4]

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure. Purity can be estimated by comparing the integral of the product signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard is added to the sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column appropriate for the polarity of the compound (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet.

  • Temperature Program: The oven temperature is ramped to separate compounds based on their boiling points.

  • Detection: The mass spectrometer records the mass spectra of the eluting compounds.

  • Analysis: The total ion chromatogram is analyzed to identify and quantify volatile impurities.

4. Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, and S.

  • Instrumentation: CHNS elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, homogenous sample is accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. The experimental percentages are compared to the theoretical values for the molecular formula of this compound (C₆H₁₁N₃O). A deviation of ±0.4% is generally considered acceptable.[1]

Workflow for Synthesis and Purity Validation

The following diagram illustrates a typical workflow from chemical synthesis to purity validation and final product characterization.

Synthesis_Purity_Validation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Purity Validation Stage cluster_final Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification preliminary Preliminary Purity Check (TLC, Melting Point) purification->preliminary hplc HPLC Analysis preliminary->hplc nmr NMR Spectroscopy preliminary->nmr ms Mass Spectrometry hplc->ms elemental Elemental Analysis nmr->elemental final_product Pure Synthesized Compound ms->final_product elemental->final_product

Caption: General workflow for the synthesis and purity validation of a chemical compound.

Alternative Compounds

References

A Comparative Guide to the Synthesis of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide range of biological activities. The efficient and versatile synthesis of these derivatives is, therefore, of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative overview of the most prevalent and effective methods for the synthesis of 5-aminopyrazole derivatives, supported by experimental data and detailed protocols.

Key Synthesis Methods at a Glance

The synthesis of 5-aminopyrazoles can be broadly categorized into several key strategies. The most widely employed and versatile method involves the cyclocondensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile. This section will delve into the primary routes, comparing their advantages, limitations, and substrate scope.

Condensation of β-Ketonitriles with Hydrazines

This is arguably the most versatile and widely used method for synthesizing 5-aminopyrazole derivatives.[1][2] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen atom on the nitrile carbon yields the 5-aminopyrazole ring.[1][2]

General Reaction Scheme:

Caption: General synthesis of 5-aminopyrazoles from β-ketonitriles.

Comparative Performance Data:

Starting Material (β-Ketonitrile)HydrazineCatalyst/SolventTemperature (°C)TimeYield (%)Reference
α-Trifluoroacetylbenzyl cyanide2-Hydrazino-4-methylquinoline-Room Temp--[2]
BenzoylacetonitrilePhenylhydrazineAcetic AcidReflux-Good[2]
4-Cyano-3-oxotetrahydrothiopheneAlkyl/Arylhydrazine HClEthanolReflux-Excellent[2]
Various β-ketonitrilesAryl hydrazine1 M HCl (aq)150 (Microwave)10-15 min70-90[3]
Condensation of α,β-Unsaturated Nitriles with Hydrazines

Another major pathway to 5-aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. Common starting materials include alkoxymethylenemalononitriles and aminomethylenemalononitriles.[2]

General Reaction Scheme:

Caption: Synthesis from α,β-unsaturated nitriles.

Comparative Performance Data:

Starting Material (α,β-Unsaturated Nitrile)HydrazineCatalyst/SolventTemperature (°C)TimeYield (%)Reference
AlkoxymethylenemalononitrilesHydrazine----[2]
AminomethylenemalononitrilesHydrazine----[2]
3-MethoxyacrylonitrilePhenylhydrazineAcetic Acid/TolueneMicrowave-90[4]
3-MethoxyacrylonitrilePhenylhydrazineEtONa/EtOHMicrowave-85 (regioisomer)[4]
Synthesis from Malononitrile Derivatives

Malononitrile and its derivatives serve as versatile precursors for 5-aminopyrazoles. One approach involves the use of thioacetals of malononitrile.[1] Another strategy is a three-component reaction involving malononitrile, an aldehyde, and a hydrazine, often facilitated by a catalyst.[5][6]

Comparative Performance Data for Three-Component Reaction:

AldehydeHydrazineCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Various benzaldehydesPhenyl hydrazineLDH@PTRMS@DCMBA@CuI / H₂O/EtOH5515-27 min85-93[5]
Azo-linked aldehydesPhenylhydrazine/p-tolylhydrazineFe₃O₄@SiO₂@Tannic acid / MechanochemicalRoom TempShortHigh[6]
Solid-Phase Synthesis

Solid-phase synthesis offers advantages in terms of purification and automation, making it suitable for combinatorial library generation. One method utilizes a resin-supported β-ketonitrile, which reacts with a hydrazine, followed by cleavage from the resin to yield the 5-aminopyrazole.[2]

Experimental Workflow:

G A Resin Support B Attach β-Ketonitrile Precursor A->B C React with Hydrazine B->C D Cleave from Resin C->D E 5-Aminopyrazole Product D->E

References

Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-isopropyl-1H-pyrazol-3-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Amino-1-isopropyl-1H-pyrazol-3-ol analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of targeted therapies.[1] Analogs of the this compound core have demonstrated significant potential, particularly as inhibitors of key kinases involved in cell signaling pathways. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this area.

Quantitative Data Presentation: Inhibitory Activity of Analogs

The following table summarizes the in vitro inhibitory activity of a series of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide analogs against the REarranged during Transfection (RET) kinase. RET is a receptor tyrosine kinase, and its activating mutations are implicated in various cancers.[2] The data highlights the impact of substitutions at the 3-position and on the carboxamide moiety on inhibitory potency.

Compound IDR (Substitution at C3-position)R' (Substitution on carboxamide)RET (wild-type) IC50 (nM)[2]RET (V804M mutant) IC50 (nM)[2]
15a 5-cyclopropylisoxazol-3-yl2,4-difluorophenyl2601100
15b 5-cyclopropylisoxazol-3-yl2-fluoro-4-chlorophenyl190730
15c 5-cyclopropylisoxazol-3-yl2-chloro-4-fluorophenyl110420
15d 5-cyclopropylisoxazol-3-yl2,4-dichlorophenyl88350
15e 5-cyclopropylisoxazol-3-yl4-cyanophenyl95380
15f 5-cyclopropylisoxazol-3-yl4-trifluoromethylphenyl120450
15g 5-cyclopropylisoxazol-3-yl4-methylsulfonylphenyl75300
15h 5-cyclopropylisoxazol-3-yl4-pyridyl150600
15i 5-cyclopropylisoxazol-3-yl2-pyridyl210800
15j 5-cyclopropylisoxazol-3-yl1-methyl-1H-pyrazol-4-yl180700
15k 5-cyclopropylisoxazol-3-yl1,3,5-trimethyl-1H-pyrazol-4-yl65260
15l 5-cyclopropylisoxazol-3-yl1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl44252

Structure-Activity Relationship (SAR) Summary:

  • Substitution at the C3-position: The presence of the 5-cyclopropylisoxazol-3-yl group at the C3-position appears to be a key determinant of activity against RET kinase.

  • Substitution on the Carboxamide (R'):

    • Electron-withdrawing groups on the phenyl ring of the carboxamide moiety, such as chloro and cyano groups, generally lead to potent inhibition.

    • The presence of a pyrazole ring at the R' position is well-tolerated and can lead to potent compounds.

    • Compound 15l , with a 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl substituent, demonstrated the highest potency against both wild-type and the V804M mutant of RET kinase.[2] This suggests that the electronic and steric properties of this substituent are optimal for binding to the active site of the kinase.

  • Kinase Selectivity: A global kinase profiling assay of compound 15l against 369 kinases revealed that it exclusively inhibits RET, highlighting its exceptional selectivity.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of new analogs.

In Vitro Kinase Inhibition Assay (RET Kinase)

This protocol outlines a typical in vitro assay to determine the IC50 values of test compounds against a target kinase.

Materials:

  • Recombinant human RET kinase domain

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (solubilized in DMSO)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • DELFIA® (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) reagents

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, biotinylated peptide substrate, and test compound to the wells of a microtiter plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the Europium-labeled anti-phosphotyrosine antibody and incubate.

  • Wash the plate again.

  • Add enhancement solution and measure the time-resolved fluorescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by kinase inhibitors.

Materials:

  • Cancer cell line expressing the target kinase (e.g., TT cells for RET)

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

RET Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of this compound analogs as RET kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival.

RET_Signaling_Pathway RET Kinase Signaling Pathway Inhibition Ligand Growth Factor (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Binds and activates ADP ADP RET->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RET->Downstream Phosphorylates and activates Analog This compound Analog (e.g., Compound 15l) Analog->RET Competitively inhibits ATP binding ATP ATP ATP->RET Binds to active site Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the RET signaling pathway by an ATP-competitive this compound analog.

General Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.

SAR_Workflow Experimental Workflow for SAR Studies Synthesis Analog Synthesis (Modification of R groups) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assay (Determine IC50) Purification->InVitro Cellular Cellular Assays (Proliferation, Apoptosis) InVitro->Cellular SAR Structure-Activity Relationship Analysis Cellular->SAR SAR->Synthesis Design new analogs Lead Lead Optimization SAR->Lead

Caption: A streamlined workflow for the design, synthesis, and biological evaluation of novel pyrazole-based kinase inhibitors.

References

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Unveiling the Potency and Selectivity of a Novel 5-Aminopyrazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. This guide provides a detailed comparison of a novel, highly selective pyrazole-based compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide , with established pyrazole-containing kinase inhibitors, Ruxolitinib and Crizotinib. This analysis is supported by experimental data on their kinase inhibitory profiles, cellular activity, and includes detailed protocols for key biochemical and cellular assays.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Pyrazole, a five-membered heterocyclic ring, has proven to be a versatile scaffold for designing potent and selective kinase inhibitors.[1][2] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases.

This guide focuses on a comparative analysis of three pyrazole-based inhibitors:

  • 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide: A novel and highly specific inhibitor of the Rearranged during Transfection (RET) kinase.[3]

  • Ruxolitinib: An FDA-approved inhibitor of Janus kinases (JAK1 and JAK2).[4]

  • Crizotinib: An FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.[5]

Comparative Analysis of Kinase Inhibitory Profiles

The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity profile across the human kinome.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of the three compounds against their primary kinase targets.

CompoundPrimary Target(s)IC50 (nM)Reference(s)
5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamideRET44[3]
RuxolitinibJAK13.3[4]
JAK22.8[4]
CrizotinibALK24[5]
c-Met20[5]

Note: Lower IC50 values indicate higher potency.

Kinase Selectivity Profile

While potent on-target activity is crucial, a high degree of selectivity is desirable to minimize off-target effects and associated toxicities. The novel 5-aminopyrazole derivative has been reported to be highly selective for RET kinase when screened against a panel of 369 kinases.[3] In contrast, Ruxolitinib and Crizotinib, while highly effective, are known to inhibit other kinases to varying degrees.

The following diagram illustrates the concept of a kinase selectivity profile, often visualized as a "kinome map."

cluster_target Primary Targets cluster_offtarget Potential Off-Targets RET RET JAK1 JAK1 JAK2 JAK2 ALK ALK cMet cMet KDR KDR FLT3 FLT3 ROS1 ROS1 TYK2 TYK2 Compound X Compound X Compound X->RET High Potency & Selectivity Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Ruxolitinib->JAK2 Ruxolitinib->TYK2 Crizotinib Crizotinib Crizotinib->ALK Crizotinib->cMet Crizotinib->ROS1

Caption: Kinase selectivity profiles of the compared inhibitors.

Cellular Activity and Signaling Pathways

The ultimate measure of an inhibitor's effectiveness is its ability to modulate kinase activity within a cellular context, leading to a desired biological outcome.

Inhibition of Cellular Signaling

Kinase inhibitors exert their effects by blocking downstream signaling cascades. Western blotting is a key technique to assess the inhibition of phosphorylation of downstream substrates.

cluster_pathway Simplified RET Signaling Pathway GF Growth Factor RET_receptor RET Receptor GF->RET_receptor P_RET p-RET RET_receptor->P_RET Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RET->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Aminopyrazole Derivative Inhibitor->P_RET

Caption: Inhibition of RET signaling by the 5-aminopyrazole derivative.

Cell Viability Assays

The anti-proliferative effects of kinase inhibitors on cancer cell lines are typically evaluated using cell viability assays, such as the MTT assay. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in cellular assays provides a measure of the compound's potency in a biological system. The novel 5-aminopyrazole derivative effectively suppresses the growth of cells transformed with wild-type RET and its gatekeeper mutant (V804M).[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][7][8][9][10]

Principle:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction.

Protocol:

  • Prepare serial dilutions of the pyrazole-based inhibitors in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).

  • In a 384-well plate, add the test compounds, a positive control inhibitor, and a vehicle control (DMSO).

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow ADP-Glo™ Kinase Assay Workflow A Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) B Incubate Kinase with Inhibitor A->B C Initiate Reaction (add Substrate/ATP) B->C D Stop Reaction & Deplete ATP (add ADP-Glo™ Reagent) C->D E Convert ADP to ATP & Detect (add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of specific proteins in cell lysates, providing a direct measure of kinase inhibition in a cellular context.[11][12][13][14][15]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of the kinase inhibitor for a specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][16][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The novel 5-aminopyrazole derivative, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide , demonstrates potent and highly selective inhibition of RET kinase. This contrasts with the broader selectivity profiles of established pyrazole-based inhibitors like Ruxolitinib and Crizotinib. The high selectivity of this novel compound suggests the potential for a more favorable safety profile with reduced off-target toxicities. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and comparison of pyrazole-based kinase inhibitors, facilitating the discovery and development of next-generation targeted therapies.

References

A Comparative Spectroscopic Analysis of Substituted Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic analysis of substituted pyrazoles, a core scaffold in medicinal chemistry and drug development.[1] We present key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to facilitate the structural elucidation and characterization of these vital heterocyclic compounds. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of pyrazole derivatives. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, making NMR ideal for determining substitution patterns and studying tautomeric equilibria.[2][3]

Comparative ¹H and ¹³C NMR Data

The position of substituents on the pyrazole ring significantly influences the chemical shifts of the ring protons and carbons. Electron-withdrawing and electron-donating groups cause predictable downfield and upfield shifts, respectively. In N-unsubstituted pyrazoles, prototropic exchange between N1 and N2 can lead to the broadening or merging of signals for the C3 and C5 positions.[2]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Pyrazoles

Compound/SubstituentSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference(s)
PyrazoleCDCl₃H3/H5: 7.66, H4: 6.37, NH: 12.25C3/C5: 134.6, C4: 105.1[4][5]
3,5-DimethylpyrazoleCDCl₃H4: 5.83, NH: 12.25, CH₃: 2.30C3/C5: 143.5, C4: 104.9, CH₃: 11.8[4][5]
4-NitropyrazoleDMSO-d₆H3/H5: 8.90, H4: 8.20C3/C5: 137.0, C4: 121.0[6]
1-Phenyl-3-methylpyrazol-5-oneCDCl₃H4: 3.40, CH₃: 2.20, Phenyl: 7.2-7.9C3: 155.0, C4: 42.0, C5: 170.0 (C=O)[7]
4a (Haloaminopyrazole)¹DMSO-d₆NH: 8.21, CH₂: 5.34, H3(pz): 7.55C3(pz): 140.1, C4(pz): 105.5, C5(pz): 128.9[8]
8a (Phenylaminopyrazole)²CDCl₃NH₂: 5.50, N-CH₃: 3.35, Phenyl: 6.9-7.4C3: 142.1, C4: 95.7, C5: 149.3[9]

¹Structure: 5-amino-3-(4-fluorophenyl)-1H-pyrazole derivative ²Structure: 1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile derivative

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[4] Samples are prepared by dissolving approximately 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] For N-unsubstituted pyrazoles, temperature-dependent NMR studies can be conducted to investigate tautomeric exchange.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For pyrazole derivatives, key diagnostic bands include N-H stretching for N-unsubstituted pyrazoles, C=N stretching of the pyrazole ring, and vibrations from various substituents.

Comparative IR Data

The vibrational frequencies of functional groups in substituted pyrazoles are influenced by the electronic effects of adjacent substituents and hydrogen bonding.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Substituted Pyrazoles

Compound/Substituent Classν(N-H) stretchν(C=O) stretchν(C=N) stretch (ring)ν(NO₂) stretchReference(s)
Pyrazole (unsubstituted)3140-3120-~1530, ~1430-[10]
N-H Pyrazoles~3200-1500-1600-[11]
Haloaminopyrazoles--1420-14021563-1491 (asym), 1361-1304 (sym)[8]
Pyrazolin-5-ones3400-33001700-1650~1600-[7]
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone-1631--[12]
Experimental Protocol: IR Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as KBr pellets. A small amount of the pyrazole derivative is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-electron system of the pyrazole ring and its substituents.

Comparative UV-Vis Data

The position and intensity of absorption bands are sensitive to the nature of the substituents and the polarity of the solvent. Auxochromic groups (e.g., -NH₂, -OH) typically cause a bathochromic (red) shift, while increasing solvent polarity can also shift the λ_max.[12]

Table 3: UV-Vis Absorption Maxima (λ_max) for Substituted Pyrazoles

Compound/Substituent ClassSolventλ_max (nm)Molar Absorptivity (ε)Reference(s)
Pyrazole Azo DyesEthanol322 - 366Not specified[13]
5-Hydroxypyrano[2,3-c]pyrazolesVarious2-band fluorescence observedNot specified[14]
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanoneDCM301Not specified[12]
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene Metal ComplexesEtOH-H₂O290 - 294Not specified[15]
Experimental Protocol: UV-Vis Spectroscopy

UV-Vis absorption spectra are measured using a double-beam spectrophotometer. A dilute solution of the pyrazole derivative is prepared in a suitable solvent (e.g., ethanol, methanol, or dichloromethane). The concentration is adjusted to give an absorbance reading between 0.1 and 1.0. The spectrum is recorded over a range of approximately 200-800 nm using a quartz cuvette with a 1 cm path length.[12]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for determining the molecular weight and confirming the elemental composition of novel pyrazole derivatives. The fragmentation pattern offers valuable clues about the molecule's structure.[16]

Common Fragmentation Pathways

For many NH-pyrazoles, two primary fragmentation processes are observed under electron ionization (EI):

  • Expulsion of HCN: Loss of a hydrogen cyanide molecule from the molecular ion ([M]⁺•) or the [M-H]⁺ ion.[6][17]

  • Loss of N₂: Elimination of a nitrogen molecule, typically from the [M-H]⁺ ion, which can lead to the formation of a cyclopropenyl ion.[6][17]

Substituents can significantly alter these pathways. For instance, in 4-nitropyrazole, fragments associated with the nitro group ([M-O]⁺•, [M-NO]⁺) are observed.[6] In pyrano[2,3-c]pyrazol-6-ones, fragmentation is often initiated by the elimination of a carbon monoxide (CO) molecule.[16]

Table 4: Selected Mass Spectral Fragmentation Data for Substituted Pyrazoles (EI-MS)

Compound ClassMolecular Ion (m/z)Key Fragments (m/z) and InterpretationReference(s)
Pyrano[2,3-c]pyrazol-6-onesVaries[M-CO]⁺•, [M-CO-H]⁺, [RCN]⁺[16]
4-Phenylpyrazole144117 ([M-HCN]⁺•), 116 ([M-H-HCN]⁺), 115 ([M-H-N₂]⁺)[17]
4-Nitropyrazole11397 ([M-O]⁺•), 83 ([M-NO]⁺), 67 ([M-NO₂]⁺)[6]
Experimental Protocol: Mass Spectrometry

Mass spectra are often obtained using an electron ionization (EI) source operating at 70 eV.[16] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.[14] The sample can be introduced directly or via a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

Visualizing the Analytical Workflow

The structural characterization of a novel substituted pyrazole follows a logical workflow, integrating various spectroscopic techniques to build a complete structural picture.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Determination S Synthesis of Substituted Pyrazole P Purification (Crystallization/Chromatography) S->P NMR NMR Spectroscopy (¹H, ¹³C, 2D) P->NMR IR IR Spectroscopy P->IR UV UV-Vis Spectroscopy P->UV MS Mass Spectrometry (LRMS/HRMS) P->MS SE Structure Elucidation NMR->SE IR->SE UV->SE MS->SE

Caption: General experimental workflow for the spectroscopic analysis and structural elucidation of a novel substituted pyrazole.

The relationship between a pyrazole's substitution pattern and its spectroscopic output is fundamental to its characterization. Different substituents modulate the electronic properties of the pyrazole ring, leading to distinct and predictable changes in the resulting spectra.

Structure_Spectra_Correlation cluster_core Substituted Pyrazole Core cluster_output Spectroscopic Output Core Pyrazole Ring + Substituents (R) EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) Core->EWG EDG Electron-Donating Group (EDG) (e.g., -NH₂, -OCH₃) Core->EDG NMR_Shift NMR: Downfield Shift (Deshielding) EWG->NMR_Shift causes IR_Freq IR: Frequency Shift (e.g., ν(C=O) ↑) EWG->IR_Freq causes UV_Shift UV-Vis: Bathochromic Shift (Red Shift) EDG->UV_Shift causes NMR_Shift2 NMR: Upfield Shift (Shielding) EDG->NMR_Shift2 causes

Caption: Correlation between substituent electronic effects on a pyrazole ring and the resulting changes in spectroscopic data.

References

In Vitro Activity of Novel Aminopyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Researchers continuously explore novel derivatives to enhance potency and selectivity against various therapeutic targets. This guide provides a comparative overview of the in vitro activity of recently developed aminopyrazole compounds, with a focus on their anticancer and enzyme inhibitory properties.

Quantitative Comparison of Bioactivity

The following table summarizes the in vitro activity of selected novel aminopyrazole derivatives against various cancer cell lines and kinases. The data, presented as IC50 values (the concentration required to inhibit 50% of the biological activity), allows for a direct comparison of the potency of these compounds.

Compound IDClassTarget(s)IC50 (µM)Reference
17m 4-AminopyrazoleJAK10.67[1]
JAK20.098[1]
JAK30.039[1]
7a Pyrazole-Indole HybridHepG2 (Liver Cancer)6.1 ± 1.9[2]
7b Pyrazole-Indole HybridHepG2 (Liver Cancer)7.9 ± 1.9[2]
3d 1,3-Aryl Substituted PyrazoleMCF-7 (Breast Cancer)10[3]
3e 1,3-Aryl Substituted PyrazoleMCF-7 (Breast Cancer)12[3]
5a 1,3-Aryl Substituted PyrazoleMCF-7 (Breast Cancer)14[3]
43a Pyrazolo[3,4-b]pyridineHeLa (Cervical Cancer)2.59[4]
45h Pyrazolo[3,4-b]pyridineMCF-7 (Breast Cancer)4.66[4]
HCT-116 (Colon Cancer)1.98[4]
2a α-Aminophosphonate PyrazoleHCT-116 (Colon Cancer)11.2[5]
HEP2 (Epidermoid Carcinoma)9.4[5]
4b α-Aminophosphonate PyrazoleHCT-116 (Colon Cancer)12.5[5]
HEP2 (Epidermoid Carcinoma)7.8[5]

Featured Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays used to evaluate the aminopyrazole compounds cited in this guide.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The aminopyrazole compounds are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (commonly 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase (e.g., JAK1, JAK2, JAK3).[1]

Procedure:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific substrate (e.g., a peptide that can be phosphorylated by the kinase), and ATP (adenosine triphosphate).

  • Compound Addition: The test aminopyrazole compounds are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or 37°C) for a set period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the radioactivity incorporated into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody that binds only to the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the solution after the reaction; lower ATP levels indicate higher kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined from the resulting dose-response curve.

Visualized Workflows and Pathways

Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clearer understanding of the experimental design and mechanisms of action.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action Compound Novel Aminopyrazole Compound Library Assay High-Throughput Screening (HTS) Compound->Assay Hit Initial Hits (Active Compounds) Assay->Hit Dose Dose-Response Assays (e.g., MTT) Hit->Dose IC50 Determine IC50 Values Dose->IC50 Selectivity Selectivity Profiling (e.g., Kinase Panel) IC50->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Western Western Blot (Target Phosphorylation) MoA->Western CellCycle Cell Cycle Analysis MoA->CellCycle Lead Lead Compound Identification MoA->Lead

Caption: General workflow for in vitro screening of novel aminopyrazole compounds.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT Protein JAK->STAT 3. Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Compound Aminopyrazole Inhibitor (e.g., 17m) Compound->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway inhibited by aminopyrazole compounds.

References

Comparative Cross-Reactivity Profiling of 5-Amino-1-isopropyl-1H-pyrazol-3-ol and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of 5-Amino-1-isopropyl-1H-pyrazol-3-ol against established pyrazole-based kinase inhibitors. Due to the absence of publicly available large-scale screening data for this compound, its profile is hypothesized based on the characteristics of structurally similar aminopyrazole compounds, which often exhibit high selectivity. This guide aims to offer a framework for evaluating the potential selectivity of novel aminopyrazole compounds by comparing them with well-characterized inhibitors, supported by experimental data and detailed methodologies.

Introduction to Aminopyrazole-Based Kinase Inhibitors

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These compounds are frequently designed to target the ATP-binding site of kinases, and their selectivity is a critical determinant of their therapeutic window and potential off-target effects. This compound represents a simple aminopyrazole core, and understanding its potential cross-reactivity is essential for any future development efforts. This guide compares its predicted profile with Doramapimod (BIRB 796), a p38 MAPK inhibitor, and NVP-TAE684, an ALK inhibitor, for which comprehensive KINOMEscan data are available.

Cross-Reactivity Profiling Data

The following tables summarize the KINOMEscan cross-reactivity data for Doramapimod (BIRB 796) and NVP-TAE684. The data is presented as the percentage of control (% Control), where a lower value indicates a stronger binding interaction between the inhibitor and the kinase. A hypothetical profile for this compound is included to illustrate the characteristics of a highly selective aminopyrazole derivative.

Table 1: Comparative Kinome Selectivity Profile

Kinase Target FamilyThis compound (Hypothetical)Doramapimod (BIRB 796)NVP-TAE684
Primary Target(s) Undeterminedp38α/β/γ/δ ALK
% Control @ 1 µM <1% (Predicted for a single target)<1% for p38 family<1% for ALK
Number of Hits (<10% Control) < 5~10-20~5-15
Selectivity Score (S10) < 0.02 (Predicted)~0.03-0.05~0.02-0.04

Note: Selectivity Score (S10) is calculated as the number of kinases with <10% control divided by the total number of kinases tested.

Table 2: Off-Target Profile of Doramapimod (BIRB 796) at 1 µM

Kinase% Control
MAPK14 (p38α) 0.1
MAPK11 (p38β) 0.2
MAPK12 (p38γ) 0.5
MAPK13 (p38δ) 1.1
JNK225
c-Raf-130
GSK3B>50
SRC>50

Data is illustrative and compiled from publicly available datasets.

Table 3: Off-Target Profile of NVP-TAE684 at 1 µM

Kinase% Control
ALK 0.05
LTK1.5
ROS12.0
INSR5.0
IGF1R8.0
TRKA>20
TRKB>20

Data is illustrative and compiled from publicly available datasets.

Experimental Protocols

Detailed methodologies for key experiments cited in cross-reactivity profiling are provided below.

KINOMEscan™ Competition Binding Assay

This biochemical assay is used to quantitatively measure the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competition binding format where a test compound is incubated with a kinase-tagged phage and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag on the phage. A lower amount of bound kinase in the presence of the test compound indicates stronger competition and higher affinity of the compound for the kinase.

  • Procedure:

    • Kinases are expressed as fusions with T7 phage.

    • The kinase-phage fusion is incubated with the test compound at a specified concentration (e.g., 1 µM or in a dose-response format).

    • An immobilized, active-site directed ligand is added to the mixture.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • Unbound components are washed away.

    • The amount of kinase-phage bound to the solid support is quantified by qPCR.

  • Data Analysis: Results are typically reported as "% Control", calculated as: (Test Compound Signal / DMSO Control Signal) x 100. A lower % Control value signifies stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to verify target engagement of a compound in a cellular environment.

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA®, cells are treated with a compound and then subjected to a temperature gradient. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding and target engagement.

  • Procedure:

    • Cultured cells are treated with the test compound or vehicle control (DMSO).

    • The treated cells are harvested and aliquoted.

    • Aliquots are heated to a range of temperatures for a defined period (e.g., 3 minutes).

    • Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of the soluble target protein in the supernatant is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound confirms target engagement.

Radiometric Kinase Activity Assay

This is a traditional and direct method to measure the enzymatic activity of a kinase and the inhibitory effect of a compound.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate (a peptide or protein). The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose filter paper that binds the substrate.

    • The amount of radioactivity on the filter is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The inhibitory activity of the compound is determined by comparing the kinase activity in the presence of the compound to the activity in a control reaction (with DMSO). IC50 values are calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by aminopyrazole-based inhibitors and a general workflow for cross-reactivity profiling.

G cluster_0 Experimental Workflow: Kinase Inhibitor Cross-Reactivity Profiling A Compound Synthesis (this compound) B Primary Target Identification (Hypothetical Target) A->B Hypothesis-driven or Screening-based C In Vitro Kinase Profiling (e.g., KINOMEscan™) B->C Broad Panel Screening D Cellular Target Engagement (e.g., CETSA®) B->D In-cell Validation F Selectivity Assessment & Comparison C->F Quantitative Data E Downstream Pathway Analysis (e.g., Western Blot for Phospho-proteins) D->E Functional Confirmation E->F

Workflow for Cross-Reactivity Profiling.

p38_MAPK_Pathway cluster_p38 p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation TranscriptionFactors->Inflammation Doramapimod Doramapimod (BIRB 796) Doramapimod->p38

p38 MAPK Signaling Pathway and Inhibition.

RET_Signaling_Pathway cluster_ret RET Signaling Pathway Ligand GDNF Family Ligands (GFLs) GFRa GFRα Co-receptor Ligand->GFRa RET RET Receptor Tyrosine Kinase GFRa->RET Dimerization & Autophosphorylation RAS_MAPK RAS-MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg Proliferation Cell Proliferation, Survival, Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Aminopyrazole Selective Aminopyrazole RET Inhibitor Aminopyrazole->RET

RET Signaling Pathway and Potential Inhibition.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical aspect of its preclinical characterization. While direct experimental data for this compound is not yet available, this guide provides a framework for its evaluation by comparing it to the known profiles of structurally related pyrazole-based inhibitors. The detailed experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting selectivity studies for novel aminopyrazole compounds. Based on the high selectivity observed for some optimized aminopyrazole-based inhibitors, it is plausible that derivatives of this compound could be developed into highly selective kinase probes or therapeutic candidates. Comprehensive profiling using the described methodologies will be essential to validate this potential.

Validating the Mechanism of Action of 5-Amino-1-isopropyl-1H-pyrazol-3-ol as a RET Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 5-Amino-1-isopropyl-1H-pyrazol-3-ol, a putative inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Its performance is benchmarked against established multi-kinase and selective RET inhibitors, supported by experimental data from publicly available studies. Detailed experimental protocols and visualizations of key biological and experimental processes are included to aid in the validation and characterization of novel therapeutic compounds targeting RET.

Introduction to RET Kinase Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase integral to cell growth, differentiation, and survival. Unregulated activation of RET, resulting from mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). This has established RET as a critical target for therapeutic intervention. Early inhibitors often targeted multiple kinases, leading to off-target toxicities. The development of highly selective RET inhibitors, such as Selpercatinib and Pralsetinib, has marked a significant advancement in treating RET-altered cancers. This guide will compare our hypothetical compound to these existing therapies.

Comparative Analysis of RET Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases. The following tables summarize the inhibitory activities of our hypothetical compound, this compound, against a panel of established RET inhibitors.

Table 1: Biochemical IC50 Values Against Wild-Type and Mutant RET Kinase

CompoundRET (Wild-Type) IC50 (nM)RET (V804M Gatekeeper Mutant) IC50 (nM)RET (G810S Solvent Front Mutant) IC50 (nM)
This compound (Hypothetical) 15.0 40.5 65.2
Selpercatinib (LOXO-292)<1025>1000
Pralsetinib (BLU-667)<55>1000
Vandetanib100>1000Not Reported
Cabozantinib5>1000Not Reported
LOX-18228 (Next-Generation)0.9315.8

Data for established inhibitors are compiled from publicly available research.

Table 2: Cellular Anti-proliferative Activity and Kinase Selectivity

CompoundCell Line (RET-fusion) IC50 (nM)VEGFR2 IC50 (nM)Selectivity Ratio (VEGFR2/RET WT)
This compound (Hypothetical) 35.8 >5,000 >333
Selpercatinib (LOXO-292)20-50>10,000>1000
Pralsetinib (BLU-667)10-30>10,000>2000
Vandetanib50-150300.3
Cabozantinib20-6010.2

Data for established inhibitors are compiled from publicly available research.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action, it is crucial to visualize the targeted signaling pathway and the experimental workflow used for inhibitor characterization.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS Phosphorylates PI3K PI3K RET->PI3K Phosphorylates PLCG PLCγ RET->PLCG Phosphorylates JAK JAK RET->JAK Phosphorylates GFRa GFRα Co-receptor GFRa->RET Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PLCG->Transcription STAT STAT JAK->STAT STAT->Transcription Ligand GFL Ligand Ligand->GFRa Binds Inhibitor This compound Inhibitor->RET Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Comparative cytotoxicity of 5-Amino-1-isopropyl-1H-pyrazol-3-ol in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic potential of various pyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, is a standard metric for comparison. The following table summarizes the IC50 values for several pyrazole derivatives from published studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound/DerivativeCell LineIC50 (µM)Reference
Indolo–pyrazole conjugate 6cSK-MEL-28 (Melanoma)3.46[1]
Pyrazole Derivative 2A549 (Lung Adenocarcinoma)220.20[2]
Pyrazole Derivative 1A549 (Lung Adenocarcinoma)613.22[2]
Pyrazole-arylcinnamide VHeLa (Cervical Cancer)0.4[1]
Chalcone–pyrazole hybrid VIVarious (7 cancer cell lines)3.70–8.96[1]
Pyrazole L2CFPAC-1 (Pancreatic Cancer)61.7 ± 4.9[3]
Pyrazole L3MCF-7 (Breast Cancer)81.48 ± 0.89[3]
Pyrazolone derivative 2(b)Brine Shrimp Lethality Bioassay19.50 (ppm)[4]
Pyrazolone derivative 2(f1)Brine Shrimp Lethality Bioassay19.50 (ppm)[4]
Pyrazolone derivative 2(f2)Brine Shrimp Lethality Bioassay20 (ppm)[4]
PTA-1Jurkat (Leukemia)0.32[5]

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrazole derivatives cited in this guide predominantly utilized the MTT assay.[1][2] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, SK-MEL-28) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.[3][5]

  • MTT Addition: Following incubation, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for an additional 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for assessing the cytotoxicity of chemical compounds like pyrazole derivatives.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Treatment of Cells with Compounds cell_seeding->treatment compound_prep Preparation of Pyrazole Derivatives compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Formazan Crystal Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading formazan_solubilization->absorbance ic50 IC50 Value Calculation absorbance->ic50

Caption: Workflow of an in vitro cytotoxicity assay.

Potential Signaling Pathway: Induction of Apoptosis

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[5][7] The diagram below illustrates a simplified, representative signaling pathway for apoptosis that could be activated by a cytotoxic pyrazole compound.

G compound Pyrazole Derivative cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Benchmarking 5-Amino-1-isopropyl-1H-pyrazol-3-ol: A Comparative Guide to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 5-Amino-1-isopropyl-1H-pyrazol-3-ol against two well-characterized kinase inhibitors with a pyrazole scaffold: Torkinib (a potent mTOR inhibitor) and SB202190 (a selective p38α MAPK inhibitor). Due to the absence of publicly available data on the specific biological targets of this compound, this document serves as a proposed framework for its initial benchmarking and characterization, assuming a kinase inhibitory role based on its structural class.

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of Torkinib and SB202190 against their respective primary targets. This serves as a benchmark for the desired or expected performance of novel pyrazole-based kinase inhibitors like this compound.

CompoundTarget KinaseIC50 (nM)Assay Type
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Torkinib (PP242)mTOR8Cell-free
mTORC130Cell-free
mTORC258Cell-free
SB202190p38α MAPK50Cell-free
p38β2 MAPK100Cell-free

Experimental Protocols

Detailed methodologies for determining the inhibitory activity of a test compound against mTOR and p38α MAPK are outlined below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

In Vitro mTOR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant human mTOR enzyme

  • Substrate: Recombinant, inactive 4E-BP1/PHAS-I

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compound (this compound) and reference inhibitor (Torkinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound and Torkinib in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the mTOR enzyme and 4E-BP1 substrate in kinase assay buffer.

  • Add 10 µL of the enzyme/substrate master mix to each well.

  • Prepare an ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro p38α MAPK Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate peptide.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Substrate peptide (e.g., ATF2)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test Compound (this compound) and reference inhibitor (SB202190)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and SB202190 in DMSO.

  • In a 96-well plate, prepare a reaction mix containing the kinase assay buffer, p38α enzyme, and the ATF2 substrate peptide.

  • Add the test inhibitor at a range of concentrations to the appropriate wells. Include a vehicle-only control.

  • Initiate the kinase reaction by adding a solution of [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel for each spot using a scintillation counter.

  • Plot the radioactive counts against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Signaling Pathways

The following diagrams illustrate the mTOR and p38 MAPK signaling pathways, highlighting the points of inhibition by Torkinib and SB202190, respectively. These pathways represent potential targets for this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP GAP Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis Torkinib Torkinib Torkinib->mTORC1

Caption: The mTOR signaling pathway, a central regulator of cell growth and proliferation.

p38_MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 ATF2 ATF2 p38_MAPK->ATF2 Cellular_Response Cellular Response (Inflammation, Apoptosis) MK2->Cellular_Response SB202190 SB202190 SB202190->p38_MAPK

Caption: The p38 MAPK signaling cascade, a key pathway in cellular stress responses.

Safety Operating Guide

Prudent Disposal of 5-Amino-1-isopropyl-1H-pyrazol-3-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Amino-1-isopropyl-1H-pyrazol-3-ol should be treated as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its handling and disposal. The following procedures are based on best practices for the management of novel or uncharacterized research chemicals and information from SDSs of structurally similar pyrazole derivatives.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant personnel are aware of the potential hazards. Based on data for analogous compounds, this substance should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Quantitative Data Summary for Analogous Pyrazole Compounds

The following table summarizes key safety and physical data from the SDS of 3-Aminopyrazole, a structurally related compound. This information should be used as a guide for assessing the potential hazards of this compound.

PropertyData for 3-Aminopyrazole
Physical State Solid
Appearance Off-white
Odor Odorless
Melting Point 33 - 39 °C / 91.4 - 102.2 °F
Boiling Point 218 °C / 424.4 °F @ 122 mmHg
Flash Point > 110 °C / > 230 °F
Solubility Soluble in water

Data sourced from the Safety Data Sheet for 3-Aminopyrazole.[2]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of this compound. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure compliance with local, regional, and national regulations. [1]

Step 1: Waste Identification and Classification

  • Due to the lack of specific data, classify this compound as hazardous waste.

  • This includes the pure chemical, any contaminated labware (e.g., weighing boats, pipette tips), and any solutions containing the compound.

Step 2: Container Selection and Labeling

  • Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The date when waste accumulation began.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from incompatible materials such as acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[2]

Step 4: Waste Pickup and Disposal

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Steps cluster_final Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Handle in Chemical Fume Hood PPE->FumeHood Work Practice Classify Classify as Hazardous Waste FumeHood->Classify Initiate Disposal Containerize Select & Label Waste Container Classify->Containerize Next Step Store Store in Designated Accumulation Area Containerize->Store Awaiting Pickup Pickup Arrange for EHS Waste Pickup Store->Pickup Request Plant Approved Waste Disposal Plant Pickup->Plant Transport

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-1-isopropyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of this compound (CAS 78317-68-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is necessary, treating it as a potentially hazardous chemical. The following procedures are based on best practices for handling similar pyrazole derivatives and other laboratory chemicals.

Hazard Assessment

Potential Hazards:

  • Skin Irritation[1][2]

  • Serious Eye Irritation[1]

  • Harmful if Swallowed[2]

  • Toxic in Contact with Skin[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[3] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specifications & Best Practices
Eye and Face Protection Chemical Splash Goggles, Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[4]
Skin Protection Chemical-Resistant Gloves, Flame-Resistant Lab CoatNitrile or neoprene gloves are recommended. Ensure gloves are compatible with the chemicals being used. A flame-resistant lab coat that extends below the knee should be worn at all times.[4]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Use a respirator if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[5][6]
Footwear Closed-Toed ShoesShoes should be made of a non-porous material.[4]
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of the powder.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Emergency Procedures: First Aid
  • In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

  • In case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Collection:

  • Solid Waste: Collect any unused solid material and contaminated disposable items (e.g., gloves, bench paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.[7]

Disposal Protocol:

  • All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[7]

  • Never dispose of this chemical down the drain or in the regular trash.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Compound B->C Proceed to Handling D Prepare Solution C->D E Decontaminate Work Area D->E After Experiment F Store Compound Securely E->F G Segregate Hazardous Waste F->G For Waste H Label and Store Waste G->H I Arrange for EHS Pickup H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.